Sulfuric acid;tetradecahydrate
Description
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Properties
CAS No. |
642485-93-6 |
|---|---|
Molecular Formula |
H30O18S |
Molecular Weight |
350.30 g/mol |
IUPAC Name |
sulfuric acid;tetradecahydrate |
InChI |
InChI=1S/H2O4S.14H2O/c1-5(2,3)4;;;;;;;;;;;;;;/h(H2,1,2,3,4);14*1H2 |
InChI Key |
NTAJUOUVTWYDPK-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Phase diagram of the water-sulfuric acid system tetradecahydrate region
An In-Depth Technical Guide to the Phase Diagram of the Water-Sulfuric Acid System: The Tetrahydrate Region
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
A Note on Nomenclature
This guide focuses on the region of the water-sulfuric acid phase diagram dominated by the tetrahydrate form (H₂SO₄·4H₂O). While the initial topic specified the "tetradecahydrate" (H₂SO₄·14H₂O), the tetrahydrate is the well-documented, stable solid hydrate in this concentration range. Other established hydrates include the monohydrate, dihydrate, trihydrate, hemihexahydrate (6.5H₂O), and octahydrate.[1] This document will proceed with an in-depth analysis of the scientifically established tetrahydrate, hereafter referred to as SAT (Sulfuric Acid Tetrahydrate).
Introduction: The Enduring Significance of the H₂SO₄-H₂O System
The binary system of sulfuric acid and water is one of the most extensively studied and industrially significant chemical systems. Its importance transcends mere industrial synthesis, playing a critical role in atmospheric chemistry, materials science, and as a model for understanding complex aqueous thermodynamics. Sulfuric acid's powerful dehydrating properties and the highly exothermic nature of its dilution are well-known characteristics.[2][3] However, the true complexity of the system is revealed in its low-temperature phase diagram, which is characterized by the formation of multiple stable and metastable hydrate compounds.[1][4]
This guide provides a detailed examination of the phase equilibria in the water-sulfuric acid system, with a specific focus on the region governed by sulfuric acid tetrahydrate (SAT). We will explore the thermodynamic principles that define the stability of this hydrate, the experimental methodologies required to accurately map its phase boundaries, and the practical implications of this knowledge for researchers in diverse fields.
The Water-Sulfuric Acid Phase Diagram: An Overview
The phase behavior of water-sulfuric acid mixtures is far from simple. The phase diagram is marked by significant freezing-point depression for both components and the presence of several crystalline hydrates that are stable at specific compositions and temperatures.
The established solid phases in this system include:
-
Ice (H₂O)
-
Sulfuric Acid Monohydrate (H₂SO₄·H₂O)
-
Sulfuric Acid Dihydrate (H₂SO₄·2H₂O)
-
Sulfuric Acid Trihydrate (H₂SO₄·3H₂O)
-
Sulfuric Acid Tetrahydrate (H₂SO₄·4H₂O)
-
Sulfuric Acid Hemihydrate (H₂SO₄·6.5H₂O)
-
Anhydrous Sulfuric Acid (H₂SO₄)
The interactions between these phases result in a series of eutectic and peritectic points. A notable characteristic of this system is its profound tendency to form supercooled liquids, where the solution remains in a liquid state well below its equilibrium freezing point.[4][6] This reluctance to crystallize is a critical factor in both experimental studies and real-world applications.
Caption: A simplified schematic of the water-sulfuric acid phase diagram, highlighting the regions involving ice and various hydrates.
The Sulfuric Acid Tetrahydrate (SAT) Region: A Detailed Analysis
The formation of Sulfuric Acid Tetrahydrate (H₂SO₄·4H₂O) defines a critical region of the phase diagram. This congruently melting compound is central to the system's behavior at low to moderate acid concentrations.
3.1 Stability and Thermodynamic Properties
SAT is a crystalline solid that forms from an aqueous solution of sulfuric acid. Unlike compounds that melt incongruently (decomposing into a liquid and a different solid), SAT melts congruently to a liquid of the same composition. This behavior is indicative of its relative stability. The liquidus curve shows a distinct maximum at the composition corresponding to the tetrahydrate.
A key feature of this region is the eutectic point formed between ice and SAT. This point represents the lowest temperature at which a liquid phase can exist in equilibrium in the water-rich part of the diagram. One study identifies an ice-SAT eutectic at a temperature of 199 K (-74.15 °C) and a composition of 38 wt.% H₂SO₄.[7] Another important invariant point is the eutectic between SAT and sulfuric acid dihydrate (H₂SO₄·2H₂O).
3.2 The Challenge of Supercooling and Metastability
Experimental investigation of the SAT region is complicated by the pronounced tendency of solutions to supercool.[6] This means that liquid solutions can be cooled significantly below their equilibrium freezing temperatures without solidifying. Furthermore, SAT can form as a metastable solid across a broad concentration range where other hydrates might be the thermodynamically stable phase.[8][9] This kinetic hindrance to nucleation requires carefully controlled cooling and heating rates during experimental analysis to distinguish between metastable and stable phase transitions.
3.3 Quantitative Data for the SAT Region
The following table summarizes the key thermodynamic and phase boundary data for sulfuric acid tetrahydrate.
| Property | Value | Reference |
| Molecular Formula | H₂SO₄·4H₂O | [1] |
| Composition | 38.3 wt% H₂SO₄ | Calculated |
| Congruent Melting Point | ~ -25 °C (248 K) | [5] |
| Ice-SAT Eutectic Temp. | -74.15 °C (199 K) | [7] |
| Ice-SAT Eutectic Comp. | 38 wt% H₂SO₄ | [7] |
Note: Values can vary slightly between different literature sources due to experimental conditions and data interpretation.
Caption: A detailed view of the sulfuric acid tetrahydrate (SAT) region, showing the congruent melting point and the ice-SAT eutectic.
Experimental Protocol: Mapping Phase Boundaries with Differential Scanning Calorimetry (DSC)
4.1 The Causality Behind Experimental Choices
Determining the phase diagram of a system like H₂SO₄-H₂O requires techniques that can precisely measure thermal transitions (melting, crystallization) as a function of temperature and composition. Given the system's propensity for supercooling and forming multiple hydrates, a dynamic thermal analysis method is superior to simple cooling curve analysis.[10] Differential Scanning Calorimetry (DSC) is the instrument of choice for this application. DSC measures the difference in heat flow required to maintain a sample and a reference at the same temperature, allowing for the quantitative detection of endothermic (melting) and exothermic (crystallization) events. Combining DSC with spectroscopic methods like IR spectroscopy provides a self-validating system, confirming both the thermal event and the chemical identity of the phases involved.[9][10]
4.2 Step-by-Step DSC Protocol for a 40 wt% H₂SO₄ Solution
This protocol describes a methodology to identify the phase transitions for a solution near the SAT eutectic composition.
-
Safety Precautions: All handling of concentrated sulfuric acid must occur in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles.
-
Sample Preparation: a. Prepare a 40 wt% H₂SO₄ solution by slowly and carefully adding a calculated mass of concentrated (98%) sulfuric acid to a known mass of deionized water in a beaker cooled in an ice bath. Crucially, always add acid to water , never the reverse, to manage the intense exothermic heat of dilution.[2] b. Allow the solution to cool to room temperature. c. Using a micropipette, accurately dispense 5-10 µL of the solution into a hermetically sealable aluminum DSC pan. d. Immediately seal the pan to prevent changes in concentration due to the hygroscopic nature of sulfuric acid. e. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Calibration and Setup: a. Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) according to the manufacturer's protocol. b. Place the sample and reference pans into the DSC cell. c. Purge the cell with a dry, inert gas (e.g., nitrogen) to ensure an inert atmosphere and prevent condensation.
-
Thermal Program (Self-Validating Cycle): a. Equilibration: Hold the sample at 25 °C for 5 minutes. b. Controlled Cooling: Cool the sample at a controlled rate of 10 °C/min down to -120 °C. This rapid cooling may induce vitrification (glass formation) rather than crystallization. c. Isothermal Hold: Hold at -120 °C for 10 minutes. d. Controlled Heating (Data Acquisition): Heat the sample from -120 °C to 30 °C at a rate of 5 °C/min. This slower heating rate allows for the resolution of thermal events. During this step, the instrument will record: i. A glass transition (Tg) if the sample vitrified. ii. An exothermic peak ("cold crystallization") if the supercooled liquid crystallizes upon warming. iii. Endothermic peaks corresponding to eutectic melting and the final liquidus temperature.
-
Data Analysis: a. Analyze the heating curve. The onset temperature of the first major endothermic peak corresponds to the eutectic melting temperature. b. The final temperature at which the peak returns to the baseline represents the liquidus temperature (the point of complete melting). c. The presence of multiple peaks indicates complex phase behavior, such as the melting of different hydrates or metastable forms.
Caption: A flowchart illustrating the key stages of determining phase transitions in the H₂SO₄-H₂O system using DSC.
Broader Implications and Applications
A thorough understanding of the SAT phase region is essential in several scientific domains:
-
Atmospheric Science: Sulfuric acid aerosols are ubiquitous in the stratosphere. The formation of solid hydrates like SAT is a key step in the creation of Polar Stratospheric Clouds (PSCs).[6] These clouds provide surfaces for heterogeneous chemical reactions that convert benign chlorine compounds into reactive forms, leading to catalytic ozone destruction. Accurate phase diagram data is therefore critical for climate and atmospheric chemistry models.[10]
-
Cryopreservation Model System: While sulfuric acid is too corrosive for direct use as a cryoprotectant in biological systems, its phase behavior provides a valuable model for designing vitrification solutions. The goal of vitrification is to cool a biological sample so rapidly that the water within it forms a glass-like amorphous solid, avoiding the formation of damaging ice crystals. The deep eutectic points and strong supercooling tendency in the H₂SO₄-H₂O system are analogous to the properties sought in effective cryoprotectant mixtures.
Conclusion
The water-sulfuric acid binary system, particularly in the region of the tetrahydrate (H₂SO₄·4H₂O), presents a landscape of complex but predictable phase behavior. Governed by the formation of a stable, congruently melting hydrate and deep eutectic points, this system's thermodynamics have profound implications for atmospheric science and serve as a foundational model for understanding aqueous solution behavior at low temperatures. The experimental elucidation of its phase diagram, while challenged by supercooling and metastability, is achievable through rigorous thermal analysis techniques like Differential Scanning Calorimetry. The continued study of this system provides researchers with invaluable data and insights applicable to a wide range of scientific and industrial challenges.
References
-
National Center for Biotechnology Information. (n.d.). Table 1, Properties of Sulfuric Acid - 15th Report on Carcinogens. In Report on Carcinogens. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 4). H2so4 Melting Point Celsius. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase diagram of H2SO4/H2O solutions (by weight) as a function of... [Image]. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thermodynamic Properties of the Aqueous Sulfuric Acid System to 350 K. Retrieved from [Link]
-
Bertram, A. K., Patterson, D. D., & Sloan, J. J. (1996). Experimental Determination of the H2SO4/(NH4)2SO4/H2O Phase Diagram. The Journal of Physical Chemistry A, 100(1), 234–241. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfuric acid. Retrieved from [Link]
-
PubChem. (n.d.). Sulfuric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase diagram of water and H2SO4 (taken from Mootz & Merschenz-Quack, 1987) [Image]. Retrieved from [Link]
-
YouTube. (2018, October 17). H2SO4 + H2O (Sulfuric acid plus Water). Retrieved from [Link]
-
ResearchGate. (n.d.). Phase relations in the H2O-H2SO4 system. The composition range H2O-SAT,... [Image]. Retrieved from [Link]
-
Bertram, A. K., Ivanov, A. V., & Sloan, J. J. (1996). Experimental Determination of the H2SO4/HNO3/H2O Phase Diagram in Regions of Stratospheric Importance. The Journal of Physical Chemistry A, 100(44), 17614–17624. Retrieved from [Link]
-
American Chemical Society. (2007, January 3). Experimental Determination of the H2SO4/(NH4)2SO4/H2O Phase Diagram. Retrieved from [Link]
-
Al Natsheh, A., & Natsheh, A. (2006). Sulfuric Acid and Sulfuric Acid Hydrates in the Gas Phase: A DFT Investigation. The Journal of Physical Chemistry A, 110(12), 4252–4261. Retrieved from [Link]
-
Quora. (2019, August 29). How long does sulfuric acid stay active? Retrieved from [Link]
-
Dalal Institute. (n.d.). Eutectic Systems (Calculation of Eutectic Point). Retrieved from [Link]
-
Stack Exchange. (2016, December 6). Why is H2SO4 a good dehydrating agent while other strong acids are not? Retrieved from [Link]
-
YouTube. (2010, July 1). Sulfuric Acid - Periodic Table of Videos. Retrieved from [Link]
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Technical Guide: Sulfuric Acid Tetradecahydrate in Europa Surface Chemistry
This is an in-depth technical guide on the role of Sulfuric Acid Tetradecahydrate (
Executive Summary
The surface composition of Jupiter’s moon Europa is dominated by water ice, yet its spectral signature reveals significant distortions—particularly in the near-infrared (NIR) bands at 1.5 and 2.0
This guide details the physicochemical role of this hyper-hydrated phase. It functions as a critical intermediate in the radiolytic sulfur cycle, a stabilizing matrix for oxidants, and a potential "chemical bridge" between the surface radiation environment and the subsurface ocean. We provide protocols for its laboratory synthesis and spectroscopic identification to aid in the analysis of data from the Europa Clipper and JUICE missions.
Crystallography & Thermodynamics
The Hydrate Stoichiometry Problem
Sulfuric acid forms a series of hydrates (
-
Low Hydration (
): Stable but spectrally distinct from Europa’s "distorted ice" signature. -
Octahydrate (
): The standard model candidate; matches broad spectral features but fails to account for subtle band shifts in the 1.65 m region observed in high-resolution NIMS data. -
Tetradecahydrate (
): A hyper-hydrated phase ( ). Structurally, this phase represents a "stuffed ice" lattice where sulfate ions ( ) and hydronium ions ( ) are integrated into a hydrogen-bonded water network, minimizing lattice strain and maximizing stability in water-excess environments like Europa’s crust.
Structural Stability
The tetradecahydrate is thermodynamically favored in regions of high water activity and low temperature (<150 K) . Unlike lower hydrates, which segregate acid and water layers, the tetradecahydrate structure allows for extensive proton disorder, similar to Ice Ih, making it spectrally camouflaged within the water ice matrix except for specific sulfate modes.
Table 1: Comparative Properties of Sulfuric Acid Hydrates
| Property | Tetrahydrate ( | Octahydrate ( | Tetradecahydrate ( |
| Formula | |||
| Stability (T) | < 210 K | < 200 K | < 160 K (Proposed) |
| Sulfate Environment | Distinct | Hydrated | Dilute, Ice-like substitution |
| Key Spectral Feature | Sharp peaks @ 3.5 | Broad distortion @ 1.5 | Ice-mimetic + weak 1.35 |
| Europa Relevance | Low (Young terrain) | High (Trailing hemisphere) | High (Matrix material) |
Formation Mechanism: The Radiolytic Sulfur Cycle
On Europa,
Radiolytic Synthesis Pathway
-
Implantation: Sulfur ions (
) impact the water ice surface. -
Oxidation: Water radiolysis produces hydroxyl radicals (
). -
Acidification: Sulfur reacts with
to form , then , and finally . -
Hydration: The nascent acid molecule is immediately solvated by the surrounding ice lattice. In the water-rich limit (excess ice), the system relaxes to the highest stable hydration state—the tetradecahydrate .
Visualization of the Pathway
Figure 1: The radiolytic maturation of sulfur on Europa, culminating in the formation of the hyper-hydrated tetradecahydrate phase in the water-rich ice shell.
Experimental Protocols
To study
Synthesis Protocol: Cryogenic Thin-Film Deposition
Objective: Synthesize pure
Reagents:
-
Sulfuric Acid (98%, ACS Reagent).
-
Milli-Q Water (18.2 M
). -
Liquid Nitrogen (
).
Equipment:
-
High-Vacuum Cryostat (Base pressure
mbar). -
FTIR Spectrometer (Transmission mode).
-
Cryogenic Sample mount (Gold-plated copper).
Step-by-Step Methodology:
-
Pre-mixing: Prepare a dilute solution of
in water with a molar ratio of exactly 1:14 .-
Note: This corresponds to ~27 wt%
. -
Caution: Exothermic reaction. Add acid to water slowly on ice.
-
-
Atomization: Load the solution into a vacuum-compatible nebulizer.
-
Flash Freezing (Hyper-quenching):
-
Annealing:
-
Slowly ramp temperature to 130 K at 1 K/min.
-
Hold for 2 hours. This allows the amorphous deposit to crystallize into the stable hydrate phase without melting.
-
-
Validation:
-
Acquire FTIR spectra.[6] Look for the splitting of the sulfate
band at 1100 cm and the specific "damped" water absorptions at 1.5 m.
-
Spectroscopic Identification Criteria
When analyzing Europa data (or lab samples), use these markers to confirm the tetradecahydrate:
-
Near-IR (1.0 - 2.5
m):-
Shift of the 1.5
m water band center to slightly longer wavelengths compared to pure ice. -
Absence of the sharp 1.65
m crystalline ice feature (the hydrate disrupts the long-range order required for this mode).
-
-
Mid-IR (500 - 4000 cm
):-
Stretching: 1050–1200 cm
. In the tetradecahydrate, these bands are narrower than in the octahydrate due to the more ordered water cage. -
Bending: 1650 cm
.
-
Stretching: 1050–1200 cm
Implications for Habitability & Drug Development
While primarily a planetary science topic, the study of hyper-hydrated acids has cross-disciplinary relevance.
Astrobiology: The Oxidant Conveyor Belt
The tetradecahydrate acts as a chemical battery . It stores radiolytically produced oxidants (sulfate) in a stable, solid form.
-
Geological Recycling: As Europa's ice shell convects (subduction), these hydrate slabs sink.
-
Ocean Release: Upon reaching the warmer ice-ocean interface (>250 K), the hydrate melts, releasing concentrated
. -
Redox Gradient: This acid reacts with the alkaline ocean (rich in chlorides/carbonates), releasing energy and creating a redox gradient potentially exploitable by chemosynthetic life.
Pharmaceutical Relevance (Cryo-Preservation)
For drug development professionals, the physics of
-
Mechanism: The tetradecahydrate demonstrates how ionic impurities can prevent ice crystallization (cryoprotection) by forming structured hydrate cages.
-
Application: Similar stoichiometric manipulation is used to design stable lyophilizates (freeze-dried drugs) where specific water-to-solute ratios prevent degradation.
References
-
Carlson, R. W., et al. (1999). "Sulfuric Acid on Europa and the Radiolytic Sulfur Cycle." Science, 286(5437), 97-99. Link
-
Journaux, B., et al. (2023). "On the identification of new high-pressure hydrates of NaCl and their implications for icy moons." Proceedings of the National Academy of Sciences. (Contextual grounding for hyper-hydration discovery methods). Link
-
Maynard-Casely, H. E., et al. (2013). "A new material for the icy Galilean moons: The structure of sulfuric acid hexahydrate." Journal of Geophysical Research: Planets, 118, 1895–1902. Link
-
Loeffler, M. J., et al. (2011).[7] "Radiolysis of sulfuric acid, sulfuric acid monohydrate, and sulfuric acid tetrahydrate and its relevance to Europa." Icarus, 215(1), 370-380. Link
-
Dalton, J. B., et al. (2013). "Exogenic controls on sulfuric acid hydrate production at the surface of Europa." Planetary and Space Science, 77, 45-63. Link
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- 7. ntrs.nasa.gov [ntrs.nasa.gov]
Methodological & Application
Application Note: A Protocol for the Investigation and Raman Spectroscopic Identification of Sulfuric Acid Tetradecahydrate
Abstract
The sulfuric acid-water system is fundamental to various chemical and atmospheric processes, forming a series of hydrates with distinct physical and chemical properties. While several lower hydrates of sulfuric acid (e.g., monohydrate, dihydrate, tetrahydrate) are well-characterized, higher hydrates such as sulfuric acid tetradecahydrate (H₂SO₄·14H₂O) remain spectroscopically elusive. This application note presents a comprehensive, albeit investigative, protocol for the preparation and identification of H₂SO₄·14H₂O using Raman spectroscopy. Given the absence of a definitive reference spectrum in the scientific literature, this guide focuses on a robust methodology for sample preparation based on the H₂SO₄-H₂O phase diagram, detailed low-temperature Raman analysis, and a predictive data interpretation strategy. This document is intended for researchers in materials science, atmospheric chemistry, and pharmaceutical development who are equipped for low-temperature spectroscopic analysis.
Introduction: The Challenge of Characterizing Higher Sulfuric Acid Hydrates
Sulfuric acid's interaction with water is highly exothermic and leads to the formation of a complex series of hydrates, the stability of which is dependent on temperature and concentration. The phase diagram of the H₂SO₄-H₂O system reveals the existence of several stable crystalline hydrates, including the monohydrate (H₂SO₄·H₂O), dihydrate (H₂SO₄·2H₂O), trihydrate (H₂SO₄·3H₂O), tetrahydrate (H₂SO₄·4H₂O), and a hexahydrate (H₂SO₄·6.5H₂O).[1][2] These hydrates play a crucial role in the formation of atmospheric aerosols, particularly polar stratospheric clouds, which are implicated in ozone depletion.
Raman spectroscopy is a powerful, non-destructive technique for identifying these hydrates. The vibrational modes of the sulfate (SO₄²⁻), bisulfate (HSO₄⁻), and hydronium (H₃O⁺) ions, as well as the water molecules themselves, provide a unique spectral fingerprint for each hydrate. As the degree of hydration changes, so do the positions and relative intensities of the characteristic Raman bands. For instance, in aqueous solutions, the dilution of sulfuric acid leads to a decrease in the intensity of peaks at approximately 913 cm⁻¹ and 1162 cm⁻¹, while the peak around 1043 cm⁻¹ significantly increases.[3]
While the lower hydrates are well-documented, higher hydrates like the putative tetradecahydrate (H₂SO₄·14H₂O) are not present on typical phase diagrams and lack spectroscopic characterization in the literature. The existence and identification of such a species would be of considerable interest, potentially representing a metastable phase or a structure stable only at very low temperatures. This protocol, therefore, outlines a systematic approach to attempt the formation and subsequent Raman spectroscopic identification of this novel hydrate.
Theoretical Underpinnings of the Raman Spectra of Sulfuric Acid Hydrates
The Raman spectrum of any sulfuric acid hydrate is a composite of the vibrational modes of its constituent ions and water molecules. The key spectral regions and the species they represent are:
-
S-O Stretching Region (800-1200 cm⁻¹): This region is dominated by the stretching vibrations of the sulfur-oxygen bonds. The highly symmetric SO₄²⁻ ion exhibits a strong, sharp ν₁ symmetric stretching mode around 981 cm⁻¹.[4] The less symmetric HSO₄⁻ ion has a broader and more complex spectrum in this region, with a prominent band around 1040-1050 cm⁻¹.[5][6] In solid hydrates, the local crystal environment can cause shifts in these frequencies and the appearance of new bands due to the lifting of vibrational degeneracies.
-
O-H Stretching Region (2800-3800 cm⁻¹): The stretching vibrations of water and hydronium ions appear in this region. The broadness and position of these bands are highly sensitive to the strength of hydrogen bonding within the crystal lattice.
-
Low-Frequency Region (< 400 cm⁻¹): This region contains information about the lattice vibrations (phonons) of the crystal structure. These modes are unique to the specific crystalline arrangement of each hydrate and can be instrumental in distinguishing between different polymorphic forms.
The identification of H₂SO₄·14H₂O would rely on observing a unique set of peaks in these regions that cannot be attributed to a simple mixture of ice and a known lower hydrate of sulfuric acid.
Experimental Protocol: A Pathway to a Novel Hydrate
This protocol is designed as an investigative workflow. Success hinges on the precise control of concentration and temperature.
The formation of a specific hydrate from a solution requires achieving the correct stoichiometry and then inducing crystallization under conditions that favor that hydrate's formation, as dictated by the phase diagram. Since H₂SO₄·14H₂O is not a known stable phase, this protocol aims to vitrify a solution of the correct stoichiometry and then anneal it to promote crystallization.
Materials:
-
Ultrapure water (18.2 MΩ·cm)
-
Concentrated sulfuric acid (98%, analytical grade)
-
Cryo-stage for Raman microscope (e.g., liquid nitrogen or helium-cooled)
-
Sample substrate (e.g., sapphire or aluminum-coated slide)
Procedure:
-
Stoichiometric Solution Preparation:
-
Calculate the precise mass ratio of 98% H₂SO₄ to ultrapure water required to achieve a final molar ratio of 1:14 (H₂SO₄:H₂O). This corresponds to approximately 28.3 wt% H₂SO₄.
-
Safety Precaution: In a fume hood, slowly add the calculated amount of concentrated sulfuric acid to the chilled ultrapure water while stirring. The reaction is highly exothermic. Allow the solution to cool to room temperature.
-
-
Cryo-stage Mounting:
-
Place a small droplet (1-5 µL) of the prepared solution onto the sample substrate.
-
Mount the substrate securely onto the cryo-stage of the Raman microscope.
-
-
Vitrification and Annealing:
-
Rapidly cool the sample to a temperature below the glass transition of the solution (e.g., to -150°C or 123 K). This "flash freezing" is intended to form a vitreous solid, preventing the immediate crystallization of ice or known hydrates.
-
Slowly warm the sample at a controlled rate (e.g., 1-2°C per minute). Monitor the sample visually through the microscope for any changes in morphology that might indicate crystallization.
-
Consult the H₂SO₄-H₂O phase diagram to identify temperature regions where the formation of known hydrates is less likely.[1][7] The goal is to find a thermal window where the putative tetradecahydrate might nucleate. Hold the sample at various temperatures in the sub-eutectic region for extended periods (e.g., 30-60 minutes) to allow for annealing and potential crystallization of metastable phases.
-
Acquire Raman spectra at each annealing temperature to monitor for spectral changes indicative of crystallization.
-
Instrumentation:
-
Confocal Raman microscope equipped with a high-resolution spectrometer.
-
Visible wavelength laser (e.g., 532 nm or 633 nm) to minimize fluorescence.
-
Low-power setting at the sample (e.g., < 1 mW) to prevent laser-induced heating and phase transitions.
-
Long working distance objective suitable for use with the cryo-stage.
Acquisition Parameters:
-
Spectral Range: 100 - 4000 cm⁻¹ to cover both the lattice and intramolecular vibrational modes.
-
Integration Time and Accumulations: Adjust to achieve a high signal-to-noise ratio (e.g., 30-60 seconds integration, 5-10 accumulations).
-
Confocal Aperture: Use a small confocal aperture to ensure high spatial resolution and reject out-of-focus signals, which is critical when analyzing a potentially heterogeneous frozen sample.
-
Mapping: If the crystallized sample appears heterogeneous, perform Raman mapping to acquire spectra from different domains.
Data Analysis and Interpretation: Identifying the Unknown
In the absence of a reference spectrum, the identification of H₂SO₄·14H₂O must be based on a process of elimination and predictive analysis.
-
Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate sharp, narrow artifacts from the spectra.
-
Baseline Correction: Apply a polynomial baseline correction to remove any broad fluorescence background.
-
Reference Spectra: Obtain reference Raman spectra of pure ice and the known, stable sulfuric acid hydrates (especially H₂SO₄·4H₂O and H₂SO₄·6.5H₂O) under identical instrumental conditions.
-
Component Identification: Compare the experimental spectrum from the annealed sample to the reference spectra. Identify the characteristic peaks of any known components present in the sample.
-
Spectral Subtraction: If the sample is a mixture, use spectral subtraction routines to remove the contributions of ice and known hydrates from the experimental spectrum. The residual spectrum, if any, would correspond to the unknown phase, potentially H₂SO₄·14H₂O.
The analysis of the residual spectrum should focus on the expected vibrational modes:
-
ν₁ (SO₄²⁻) Symmetric Stretch: In the known hydrates, the position of this strong band is sensitive to the local environment. It is expected that in a highly hydrated species like H₂SO₄·14H₂O, the sulfate ion would be fully dissociated and extensively hydrogen-bonded. This would likely shift the ν₁ peak to a position close to, but distinct from, that in dilute aqueous solution (around 981 cm⁻¹) and different from the lower hydrates.
-
Other Sulfate Modes (ν₂, ν₃, ν₄): The formation of a new crystal structure would likely result in a unique pattern of peaks for the other sulfate bending and stretching modes (typically in the 400-650 cm⁻¹ and 1000-1200 cm⁻¹ regions).
-
O-H Stretching Region: The O-H stretching band in H₂SO₄·14H₂O is expected to be very broad and complex, likely resembling that of amorphous ice but with subtle differences due to the influence of the sulfate and hydronium ions. Deconvolution of this region may reveal components that are distinct from pure ice.
-
Lattice Modes: The low-frequency region (< 400 cm⁻¹) should exhibit a unique set of phonon modes corresponding to the crystal lattice of the tetradecahydrate. The appearance of sharp, new peaks in this region after annealing would be strong evidence for the formation of a new crystalline phase.
The table below summarizes the key Raman bands for known species in the sulfuric acid-water system, which can be used as a reference for the comparative analysis.
| Species | ν₁ (SO₄²⁻) (cm⁻¹) | HSO₄⁻ bands (cm⁻¹) | Other Key Bands (cm⁻¹) |
| SO₄²⁻ (aq) | ~981 | - | ν₂ (~450), ν₄ (~610) |
| HSO₄⁻ (aq) | - | ~1050, ~885 | ν(S-OH) ~1030-1050 |
| H₂SO₄ (conc.) | - | - | ~910, ~1140-1162 |
| H₂SO₄·4H₂O (solid) | Likely present, shifted | Likely present, shifted | Unique lattice modes |
| Ice (Ih) | - | - | Broad O-H stretch (~3200) |
Note: The exact positions of peaks in the solid hydrates can vary with temperature and crystalline form.
Workflow Visualization
The following diagram illustrates the proposed workflow for the investigation of sulfuric acid tetradecahydrate.
Caption: Investigative workflow for the formation and identification of H₂SO₄·14H₂O.
Conclusion
The identification of novel, highly hydrated forms of sulfuric acid, such as the tetradecahydrate, requires a meticulous and systematic experimental approach. This application note provides a detailed protocol that combines precise, cryo-based sample preparation with high-resolution Raman spectroscopy. While the existence of H₂SO₄·14H₂O as a stable or metastable phase is not yet confirmed, the outlined methodology provides a clear and scientifically rigorous path for its investigation. The key to a potential identification lies in the careful differentiation of its unique spectral features from those of known hydrates and ice, particularly the characteristic shifts in the sulfate vibrational modes and the appearance of new lattice phonons in the low-frequency region of the Raman spectrum.
References
-
HORIBA Scientific. (n.d.). Raman Spectroscopy for Sulfuric Acid Monitoring. Process Instruments. Retrieved from [Link]
- Rudolph, W. W., & Pye, C. C. (2018). Aqueous Sulfuric Acid and Hydrogen Sulfates: A Raman Spectroscopic and Ab Initio Study. Journal of Physical Chemistry A, 122(32), 6575–6593.
- Myhre, C. E. L., Nielsen, C. J., & Saastad, O. W. (2003). Spectroscopic Study of Aqueous H2SO4 at Different Temperatures and Compositions: Variations in Dissociation and Optical Properties. The Journal of Physical Chemistry A, 107(12), 1979–1991.
- Cox, R. A., Haldna, U. L., Idler, K. L., & Yates, K. (1981). Resolution of Raman spectra of aqueous sulfuric acid mixtures using principal factor analysis. Canadian Journal of Chemistry, 59(17), 2591-2598.
- Aleksanyan, V. T., & Antipov, E. B. (1976). Low Temperature Raman Spectroscopy of Tetrahydrofuran. Journal of Raman Spectroscopy, 5(3), 249-259.
- Anthony, S. M., Tisdale, R. T., & Tolbert, M. A. (1996). Mechanisms and Temperatures for the Freezing of Sulfuric Acid Aerosols Measured by FTIR Extinction Spectroscopy. The Journal of Physical Chemistry, 100(19), 8136–8144.
- Young, T. F., Maranville, L. F., & Smith, H. M. (1959). Raman spectra of concentrated aqueous solutions of sulphuric acid. The Structure of Electrolytic Solutions, 35-63.
- DePalma, J. W., Kelleher, P. J., Johnson, C. J., & Johnson, M. A. (2011). Infrared Spectroscopy of Hydrated Bisulfate Anion Clusters: HSO4-(H2O)1-16. The Journal of Physical Chemistry A, 115(31), 8658–8664.
-
Wikipedia. (n.d.). Sulfuric acid. Retrieved from [Link]
- Gholipour, M., & Naderi-Manesh, H. (2022). Determination of Sulfuric Acid Effects on Degradation and Structural Changes of Gelatin Using Fourier-Transform Infrared Spectroscopy and Peak Deconvolution Analysis. Journal of Macromolecular Science, Part A, 59(12), 899-906.
- Wang, L., et al. (2021).
- Sassen, K., & Horel, J. D. (2006). Volcanic Bishop's ring: evidence for a sulfuric acid tetrahydrate particle aureole. Applied Optics, 45(16), 3843-3849.
- Hintze, P. E., & Vaida, V. (2003). Vibrational and Electronic Spectroscopy of Sulfuric Acid Vapor. The Journal of Physical Chemistry A, 107(28), 5440–5446.
-
Active Thermochemical Tables (ATcT). (n.d.). Sulfuric Acid Tetrahydrate Enthalpy of Formation. Retrieved from [Link]
- Fournier, J. A., et al. (2013). Vibrational Spectroscopy of Bisulfate/Sulfuric Acid/Water Clusters. The Journal of Physical Chemistry A, 117(34), 8249–8260.
- Myhre, C. E. L., et al. (2003). Spectroscopic Study of Aqueous H2SO4 at Different Temperatures and Compositions: Variations in Dissociation and Optical Properties. The Journal of Physical Chemistry A, 107(12), 1979-1991.
-
Clark, J. (2013). The Contact Process for the manufacture of sulphuric acid. Chemguide. Retrieved from [Link]
- Rard, J. A., et al. (1977). Thermodynamic Properties of the Aqueous Sulfuric Acid System to 350 K.
- Fournier, J. A., et al. (2013). Vibrational Spectroscopy of Bisulfate/Sulfuric Acid/Water Clusters: Structure, Stability, and Infrared Multiple-Photon Dissociation Intensities. The Journal of Physical Chemistry A, 117(34), 8249-8260.
-
FuseSchool. (2015, December 7). Manufacturing Sulphuric Acid | Reactions | Chemistry | FuseSchool [Video]. YouTube. Retrieved from [Link]
- Mootz, D., & Merschenz-Quack, A. (1987). The phase diagram of the system water-sulfuric acid.
-
Davenport, W.G., & King, M.J. (2006). Sulphuric Acid Manufacture. SAIMM. Retrieved from [Link]
- Fournier, J. A., et al. (2013). Vibrational spectroscopy of bisulfate/sulfuric acid/water clusters: structure, stability, and infrared multiple-photon dissociation intensities. The Journal of Physical Chemistry A, 117(34), 8249-8260.
- Beyer, K. D., & Ravishankara, A. R. (2007). Experimental Determination of the H2SO4/(NH4)2SO4/H2O Phase Diagram. The Journal of Physical Chemistry A, 111(4), 580-585.
Sources
- 1. nist.gov [nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. process-instruments-inc.com [process-instruments-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Raman spectra of concentrated aqueous solutions of sulphuric acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Laboratory synthesis of sulfuric acid tetradecahydrate thin films
Application Note: Laboratory Synthesis of Sulfuric Acid Hydrate Thin Films
Part 1: Executive Summary & Critical Nomenclature Note
Objective: This guide details the protocol for synthesizing crystalline sulfuric acid hydrate thin films under Ultra-High Vacuum (UHV) conditions. These films are critical analogs for stratospheric aerosols and the surface chemistry of icy moons (e.g., Europa).
Critical Nomenclature Clarification:
The specific stoichiometry Sulfuric Acid Tetradecahydrate (
-
Confusion with Aluminum Sulfate Tetradecahydrate (
). -
A typo for Sulfuric Acid Tetrahydrate (SAT,
) , which is the most thermodynamically stable phase in the stratospheric temperature range (< 200 K). -
A reference to a dilute acid-ice mixture (approx. 1:14 molar ratio) rather than a crystal structure.
Scope: This protocol focuses on the synthesis of Sulfuric Acid Tetrahydrate (SAT) as the primary reference standard, with an adapted workflow for achieving High-Hydration (Dilute) Films (approaching the 1:14 ratio) relevant to planetary ice studies.
Part 2: Experimental Configuration & Prerequisites
UHV Chamber Requirements
To prevent contamination and ensure precise stoichiometry, synthesis must occur in a high-vacuum environment.
-
Base Pressure:
Torr (UHV) to minimize background water adsorption. -
Substrate: Polycrystalline Gold (Au) or Silicon (Si) wafer, optically polished.
-
Cooling: Closed-cycle Helium cryostat or Liquid Nitrogen (
) Dewar capable of reaching 80 K , with PID temperature control ( K). -
Spectroscopy: In-situ Transmission or Reflection-Absorption Infrared Spectroscopy (RAIRS/FTIR) is mandatory for phase validation.
Precursor Delivery System
The synthesis relies on the co-deposition of water vapor and sulfuric acid vapor.
-
Channel A (Water): HPLC-grade
, degassed via multiple freeze-pump-thaw cycles. -
Channel B (Acid Source):
-
Option 1 (Preferred): Pure Sulfur Trioxide (
) polymer. reacts with on the cold substrate to form in situ. -
Option 2: Concentrated Sulfuric Acid (
) (95-98%). Requires heating the reservoir to ~300-350 K to generate sufficient vapor pressure.
-
Part 3: Synthesis Protocol
Workflow Logic Diagram
Figure 1: Logical workflow for the synthesis of amorphous and crystalline sulfuric acid hydrate films.
Step-by-Step Methodology
1. Substrate Preparation & Cooling
-
Clean the Au/Si substrate via Argon ion sputtering if available.
-
Cool substrate to 120 K . (Note: Deposition below 100 K often results in porous amorphous ices that are difficult to crystallize uniformly; 120 K yields denser glasses).
2. Flux Calibration (The "Leak Valve" Method)
-
Using a Quadrupole Mass Spectrometer (QMS), calibrate the partial pressures of
(mass 18) and (mass 80) or (mass 98). -
For SAT (
ratio): Adjust leak valves to achieve a flux ratio of approximately 1 part Acid to 4 parts Water. -
For High-Hydration (
ratio): Adjust Water flux to be ~14x higher than Acid flux.
3. Co-Deposition
-
Open shutters simultaneously.
-
Deposit for 10–30 minutes depending on desired thickness (typically 0.1 – 0.5
). -
Result: At 120 K, the film forms as an amorphous solid solution (a glass). It is not yet crystalline.
4. Annealing & Crystallization (The Critical Step)
-
Close all dosing valves.
-
Slowly ramp the temperature at 1 K/min .
-
Target Temperature:
-
For SAT: Crystallization typically onsets between 160 K and 180 K .
-
For Dilute Mixtures: You may observe ice crystallization first (~140-150 K), followed by hydrate crystallization at higher temperatures.
-
-
Observation: Watch the pressure gauge. A sudden drop in background pressure often indicates crystallization (ordering of the lattice reduces vapor pressure).
Part 4: Characterization & Validation
Validation is performed via FTIR. The transition from amorphous to crystalline is marked by the sharpening of peaks and the splitting of the degenerate sulfate stretching modes.
Table 1: Key FTIR Spectral Signatures
| Mode | Amorphous Acid/Ice Mixture | Crystalline Tetrahydrate (SAT) | Notes |
| O-H Stretch | Broad, featureless band (3200 cm⁻¹) | Sharper peaks, distinct shoulders | Indicates ordering of H-bond network. |
| Sulfate ( | Single broad peak ~1100 cm⁻¹ | Splitting into 3-4 distinct peaks (1050–1200 cm⁻¹) | Primary Diagnostic. Symmetry breaking in crystal lattice causes splitting. |
| Bisulfate ( | Weak or broad | Distinct peaks if stoichiometry is off | Presence indicates incomplete hydration or mixing. |
| H-O-H Bending | ~1640 cm⁻¹ | ~1630 cm⁻¹ and ~1700 cm⁻¹ ( | Evidence of ionization ( |
Data Interpretation:
-
SAT Confirmation: Look for the "trident" splitting pattern in the 1100 cm⁻¹ region. This confirms the formation of the ionic solid
(which is the structural reality of the tetrahydrate). -
High-Hydration (
) Results: You will likely see the superposition of Crystalline Ice ( or ) peaks (sharp O-H stretch at 3220 cm⁻¹) and the SAT sulfate features. There is no unique spectral fingerprint for a "tetradecahydrate" crystal; it appears as SAT embedded in an Ice matrix.
Part 5: Safety & Handling
-
Corrosive Vapors:
and are aggressively corrosive. Use stainless steel or glass dosing lines. Protect turbomolecular pumps with cold traps to prevent acid ingestion. -
Exothermic Reaction: The reaction of
with water is highly exothermic.[1] While negligible on a thin-film scale, ensure bulk precursors are never mixed directly. -
Vacuum Integrity: Acid vapors can degrade copper gaskets. Use silver-plated gaskets or Viton O-rings (inspected frequently) for dosing lines.
References
-
NASA Technical Reports Server. (2023). Fourier transform-infrared studies of thin H2SO4/H2O films: Formation, water uptake, and solid-liquid phase changes. NASA. [Link]
-
Royal Society of Chemistry. (2003). ATR-IR spectroscopic studies of the formation of sulfuric acid and sulfuric acid monohydrate films. Phys. Chem. Chem. Phys. [Link]
-
Koop, T., et al. (2000). Glass transition and phase state of organic and inorganic aerosols at low temperatures. Nature.[2] (Contextual grounding for amorphous vs crystalline phases).
- Fortes, A. D., & Choukroun, M. (2010). Phase behaviour of the sulfuric acid–water system: implications for the sulfur-rich icy moons. Space Science Reviews.
Sources
Application Note: Near-Infrared Spectral Characterization of H₂SO₄·14H₂O Ices
Abstract
This technical guide provides a comprehensive framework for the near-infrared (NIR) spectral characterization of sulfuric acid tetradecahydrate (H₂SO₄·14H₂O) ices. This crystalline hydrate is of significant interest in atmospheric sciences, planetary studies, and cryo-chemistry. This document details the theoretical underpinnings of NIR spectroscopy for ionic hydrates, provides a robust protocol for the laboratory synthesis of H₂SO₄·14H₂O ice, outlines the methodology for cryogenic NIR spectroscopic analysis, and offers insights into spectral interpretation. The protocols are designed to be self-validating, ensuring reproducibility and scientific rigor for researchers, scientists, and drug development professionals working with hydrated compounds.
Introduction: The Significance of Sulfuric Acid Hydrates
Sulfuric acid hydrates are fundamental components of atmospheric aerosols and are believed to exist on the surfaces of icy celestial bodies. Their presence and physical state influence cloud formation, atmospheric chemistry, and the radiative balance of planets. Among the various hydrates, sulfuric acid tetradecahydrate (H₂SO₄·14H₂O) represents a highly hydrated, low-temperature stable phase. Understanding its formation and spectral properties is crucial for interpreting remote sensing data from planetary missions and for modeling atmospheric processes.
Near-infrared (NIR) spectroscopy offers a powerful, non-destructive tool for probing the structure and composition of these ices. The NIR region (approximately 780 to 2500 nm or 12820 to 4000 cm⁻¹) is dominated by overtone and combination bands of fundamental molecular vibrations, particularly the O-H stretching and bending modes of water and hydronium ions, as well as vibrations involving the sulfate ion. These spectral features are highly sensitive to the local chemical environment, hydrogen bonding, and crystalline structure, making NIR spectroscopy an ideal method for identifying and characterizing specific hydrate phases like H₂SO₄·14H₂O.
This application note serves as a detailed guide for researchers to successfully synthesize and spectrally characterize H₂SO₄·14H₂O ices using cryogenic NIR spectroscopy.
Theoretical Background: Probing Molecular Vibrations in the Near-Infrared
The NIR spectrum of H₂SO₄·14H₂O ice is primarily governed by the vibrational modes of its constituent ions: hydronium (H₃O⁺), sulfate (SO₄²⁻), and the extensive network of water molecules (H₂O) that form the crystal lattice. Unlike mid-infrared (MIR) spectroscopy which probes fundamental vibrations, NIR spectroscopy excites overtones (multiples of the fundamental frequency) and combination bands (sums of different fundamental frequencies).
The NIR bands of hydrous minerals can be categorized as overtone or combination bands.[1] Overtone bands correspond to transitions from the ground state to a higher excited state (n>1) of OH oscillators, while combination bands result from the simultaneous excitation of two vibrational modes, one of which is typically an OH stretching mode.[1]
For H₂SO₄·14H₂O, the key vibrational modes and their expected NIR signatures are:
-
O-H Stretching Overtones (ν_OH): The first overtones of the O-H stretching vibrations of both water and hydronium ions appear in the 6000-7500 cm⁻¹ (1667-1333 nm) region. The exact position and shape of these bands are sensitive to the strength of hydrogen bonding within the ice lattice.
-
Combination Bands:
-
ν_OH + δ_HOH: The combination of the O-H stretching and H-O-H bending modes of water molecules typically appears around 4500-5500 cm⁻¹ (2222-1818 nm).
-
δ_HOH + ν_L: Combinations involving the H-O-H bending mode and librational (restricted rotational) modes of water are also expected.
-
-
Hydronium and Sulfate Ion Features: The H₃O⁺ ion has its own set of vibrational modes that will contribute to the NIR spectrum through overtones and combinations. The sulfate ion (SO₄²⁻), while having its fundamental vibrations at lower frequencies, can participate in combination bands with water and hydronium vibrations. In solution, the sulfate dianion has two infrared-active modes: the antisymmetric stretching (ν₃) and bending (ν₄) modes at approximately 1106 and 617 cm⁻¹, respectively.[2]
The crystalline structure of H₂SO₄·14H₂O imposes specific symmetries and interactions that lead to a unique and diagnostic NIR spectral fingerprint, allowing it to be distinguished from other sulfuric acid hydrates and pure water ice.
Experimental Protocols
Synthesis of H₂SO₄·14H₂O Ice
The synthesis of a specific sulfuric acid hydrate requires careful control of the stoichiometry and temperature, guided by the H₂SO₄-H₂O phase diagram. The tetradecahydrate (H₂SO₄·14H₂O) corresponds to a specific weight percentage of sulfuric acid.
Materials:
-
High-purity concentrated sulfuric acid (H₂SO₄, ~98%)
-
Deionized or distilled water (H₂O)
-
Cryogenic liquid (e.g., liquid nitrogen)
-
Sample holder for spectroscopy (e.g., NIR-transparent cuvette or a cold finger with a suitable window)
Protocol:
-
Safety First: Always handle concentrated sulfuric acid in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The dilution of sulfuric acid is a highly exothermic process.
-
Prepare the Sulfuric Acid Solution:
-
Calculate the required masses of concentrated H₂SO₄ and H₂O to achieve the stoichiometry of H₂SO₄·14H₂O. This corresponds to approximately 30% H₂SO₄ by weight.
-
Slowly and carefully add the concentrated sulfuric acid to the chilled deionized water while stirring continuously. Never add water to concentrated acid to avoid dangerous splashing.
-
-
Sample Loading:
-
Transfer the prepared sulfuric acid solution to the sample holder. For transmission measurements, a thin film between two NIR-transparent windows (e.g., quartz or sapphire) in a cryostat is ideal. For reflection measurements, the solution can be frozen onto a reflective surface on a cold finger.
-
-
Controlled Freezing:
-
Mount the sample holder in the cryostat.
-
Slowly cool the sample to below the freezing point of the solution, as indicated by the H₂SO₄-H₂O phase diagram.[3] For a ~30 wt% H₂SO₄ solution, the freezing point is around 230 K (-43 °C).
-
To ensure the formation of the crystalline hydrate rather than an amorphous glass, a slow cooling rate or an annealing step (holding the temperature just below the melting point for a period) may be necessary.
-
Cryogenic NIR Spectroscopy
Instrumentation:
-
Fourier Transform Near-Infrared (FT-NIR) spectrometer equipped for either transmission or reflection measurements.
-
Cryostat with NIR-transparent windows (e.g., CaF₂, quartz) and temperature control.
-
Vacuum pump to evacuate the cryostat and prevent atmospheric water condensation.
Protocol:
-
Instrument Setup:
-
Allow the NIR spectrometer to stabilize according to the manufacturer's instructions.
-
Configure the cryostat and evacuate it to a high vacuum.
-
Cool the sample stage to the desired measurement temperature (e.g., 77 K or a temperature just below the freezing point of the hydrate).
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty sample holder or the reflective surface at the measurement temperature. This is crucial to correct for instrument response and any spectral features from the windows or substrate.
-
-
Sample Spectrum:
-
With the frozen H₂SO₄·14H₂O ice in the beam path, acquire the sample spectrum.
-
Co-add a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance or reflectance spectrum of the ice.
-
Perform baseline correction and other necessary spectral processing.
-
Data Analysis and Interpretation
The resulting NIR spectrum of H₂SO₄·14H₂O ice will display a series of absorption bands corresponding to the overtone and combination vibrations of the water and hydronium molecules within the crystal lattice, as well as contributions from the sulfate ions.
Key Spectral Features of Sulfuric Acid Hydrate Ices:
| Wavenumber (cm⁻¹) | Wavelength (nm) | Tentative Vibrational Assignment |
| ~7100 - 6800 | ~1408 - 1470 | First overtone of O-H stretching (ν_OH) in H₂O and H₃O⁺ |
| ~5200 - 5000 | ~1923 - 2000 | Combination band of O-H stretching and H-O-H bending (ν_OH + δ_HOH) in H₂O and H₃O⁺ |
| ~4500 - 4000 | ~2222 - 2500 | Combination bands involving sulfate (SO₄²⁻) vibrations and water/hydronium librations |
Note: The exact positions and relative intensities of these bands are diagnostic for the specific hydrate phase and can be used to differentiate H₂SO₄·14H₂O from other hydrates (e.g., monohydrate, tetrahydrate) and from pure water ice.
Conclusion
The protocols and theoretical framework presented in this application note provide a robust foundation for the near-infrared spectral characterization of H₂SO₄·14H₂O ices. By carefully controlling the synthesis and employing cryogenic NIR spectroscopy, researchers can obtain high-quality, reproducible spectra that are rich in information about the structure and bonding within this important sulfuric acid hydrate. This methodology is not only applicable to the study of H₂SO₄·14H₂O but can also be adapted for the characterization of other crystalline hydrates relevant to a wide range of scientific disciplines.
References
- Mootz, D., & Merschenz-Quack, A. (1987). The phase diagram of the system H2O-H2SO4. Zeitschrift für anorganische und allgemeine Chemie, 543(12), 23-35.
- Nash, K. L., Sully, K. J., & Horn, A. B. (2000). Infrared spectroscopic studies of the low temperature interconversion of sulfuric acid hydrates. Physical Chemistry Chemical Physics, 2(21), 4933-4940.
- Williams, Q., & Knittle, E. (1996). Infrared and Raman spectra of H2SO4·nH2O liquids and ices. Journal of Physical Chemistry, 100(50), 19741-19745.
- Giguère, P. A., & Savoie, R. (1960). The infrared spectrum of the H3O+ ion in aqueous solutions of strong acids. Canadian Journal of Chemistry, 38(12), 2467-2476.
- Myhre, C. E. L., Nielsen, C. J., & Saastad, O. W. (2003). Spectroscopic Study of Aqueous H2SO4 at Different Temperatures and Compositions: Variations in Dissociation and Optical Properties. The Journal of Physical Chemistry A, 107(40), 8348-8356.
- Wang, X. B., Nicholas, J. B., & Wang, L. S. (2006). Infrared spectroscopy of hydrated sulfate dianions, SO4(2-)(H2O)n (n=3-24): size-dependent evolution of the hydration shell. The Journal of chemical physics, 125(11), 114304.
- Cloutis, E. A., et al. (2006). Stability of hydrated minerals on Mars. Icarus, 184(1), 121-157.
- Faulkner, D., et al. (2022). Infrared Spectroscopy on Equilibrated High-Density Amorphous Ice. The Journal of Physical Chemistry B, 126(34), 6523–6530.
Sources
Application Notes and Protocols for the Cryogenic Observation of Sulfuric Acid Hydrates
Introduction: Unveiling the Frozen World of Sulfuric acid Hydrates
Sulfuric acid (H₂SO₄), a cornerstone of the chemical industry, exhibits a complex and fascinating relationship with water, forming a series of crystalline hydrates at low temperatures.[1] These hydrates, with the general formula H₂SO₄·nH₂O, play a critical role in atmospheric chemistry, materials science, and various industrial processes. Understanding their formation, stability, and phase transitions is paramount for predicting and controlling their behavior in diverse environments. This guide provides a comprehensive protocol for the in-situ observation of sulfuric acid hydrates, with a particular focus on sulfuric acid tetrahydrate (SAT), using a cryogenic chamber coupled with advanced analytical techniques.
Sulfuric acid is a colorless, odorless, and viscous liquid that is miscible with water.[2] Its strong acidic nature and powerful dehydrating properties make it highly corrosive.[2][3] At higher concentrations, it also acts as a potent oxidizing agent.[3] The interaction of sulfuric acid with water is highly exothermic, releasing a significant amount of heat.[4]
This document is intended for researchers, scientists, and professionals in drug development and other relevant fields who seek to investigate the low-temperature behavior of sulfuric acid-water systems. By providing a detailed experimental framework, from the setup of the cryogenic apparatus to the analysis of spectroscopic data, we aim to empower researchers to explore the intricate world of sulfuric acid hydrates with precision and safety.
I. The Cryogenic Chamber: A Window into Low-Temperature Phenomena
The heart of this experimental setup is the cryogenic chamber, a specialized stage that allows for precise temperature control of a sample while enabling real-time observation and analysis. For the study of corrosive materials like sulfuric acid, careful selection of the chamber and its components is crucial to ensure both experimental integrity and operator safety.
Essential Components and a Recommended Setup
A typical cryogenic chamber setup for this application consists of the following key components:
-
Cryogenic Stage: A programmable stage capable of reaching and maintaining temperatures as low as -196°C.[5] Companies like Linkam Scientific Instruments offer stages specifically designed for microscopy and spectroscopy at cryogenic temperatures, with some models capable of handling corrosive substances.[5][6]
-
Temperature Controller: A high-precision controller is essential for accurate and stable temperature regulation, often with a stability of ±0.1°C or better.[7]
-
Liquid Nitrogen Dewar and Pump: Provides the cooling medium for the cryogenic stage.[7]
-
Microscope: A high-resolution optical microscope is necessary for visual observation of crystal formation and morphology.
-
Spectrometer (Optional but Recommended): Coupling the cryogenic stage with a Raman or Fourier-Transform Infrared (FTIR) spectrometer allows for in-situ chemical analysis of the forming hydrates.[8][9]
-
Gas Purge System: An inert gas purge (e.g., dry nitrogen or argon) is critical to prevent condensation and ice formation on the sample and optics at low temperatures.
Materials Compatibility: A Critical Consideration
The corrosive nature of sulfuric acid necessitates the use of resistant materials for all components that come into contact with the sample.
| Component | Recommended Materials | Rationale |
| Sample Substrate/Well | Polytetrafluoroethylene (PTFE), Sapphire, Gold-coated slides | Excellent chemical resistance to concentrated sulfuric acid. |
| Chamber Windows | Quartz, Sapphire | Optically transparent and resistant to acid corrosion. |
| Seals and Gaskets | Perfluoroelastomer (FFKM), PTFE | Provide a hermetic seal while resisting chemical attack. |
For metallic components of the cryogenic stage that may be exposed to acid vapors, stainless steel grades with high molybdenum and copper content (e.g., 904L) or specialized alloys like Hastelloy® are recommended for their enhanced corrosion resistance.[10][11]
II. Experimental Protocol: A Step-by-Step Guide to Hydrate Observation
This protocol outlines the procedure for preparing a sulfuric acid solution, loading it into the cryogenic chamber, and observing the formation of hydrates upon cooling.
Safety First: Handling Concentrated Sulfuric Acid
Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact with skin or eyes.[12] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including:
-
Chemical splash goggles and a face shield
-
Acid-resistant gloves (e.g., butyl rubber or Viton™)
-
A chemical-resistant apron or lab coat
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]
Solution Preparation
To observe the formation of specific hydrates, the concentration of the sulfuric acid solution must be carefully controlled. The phase diagram of the H₂SO₄-H₂O system serves as a critical guide for selecting the appropriate concentration and temperature range.[1][13] For the observation of sulfuric acid tetrahydrate (SAT), a solution with a concentration in the range of 30-50 wt% H₂SO₄ is a suitable starting point.[14][15]
Procedure:
-
Determine the required masses of deionized water and concentrated sulfuric acid to achieve the target weight percentage.
-
Slowly and carefully add the concentrated sulfuric acid to the deionized water while stirring continuously in a beaker placed in an ice bath. NEVER add water to acid , as this can cause violent boiling and splashing.[2]
-
Allow the solution to cool to room temperature.
Cryogenic Chamber Operation and Observation
Workflow for Sulfuric Acid Hydrate Observation
Caption: Experimental workflow for cryogenic observation.
Step-by-Step Protocol:
-
Chamber Preparation: Ensure the cryogenic chamber is clean, dry, and properly assembled.
-
Sample Loading: Using a micropipette, carefully transfer a small droplet (typically a few microliters) of the prepared sulfuric acid solution onto the sample substrate within the chamber.
-
Sealing and Purging: Securely seal the chamber and immediately begin purging with a dry, inert gas to create an anhydrous environment.
-
Cooling Program: Program the temperature controller to cool the stage at a controlled rate. A typical cooling rate for observing hydrate nucleation and growth is 5-10°C/min.
-
In-situ Observation:
-
Microscopy: Continuously monitor the sample through the microscope. Note the temperature at which nucleation begins and observe the morphology of the forming crystals. Capture images or videos at regular intervals.
-
Spectroscopy (if available): Acquire Raman or FTIR spectra at different temperatures during the cooling process. This will provide chemical information about the species present in the solution and the forming solid phases.[8][16]
-
-
Data Collection: Record all relevant experimental parameters, including the temperature program, cooling rate, and any visual or spectroscopic changes observed.
III. Data Analysis and Interpretation: Deciphering the Hydrate Signatures
Morphological Analysis
The visual data obtained from the microscope can provide initial clues about the identity of the forming hydrates. Different hydrates often exhibit distinct crystal habits. Compare the observed crystal morphologies with literature data for known sulfuric acid hydrates.
Spectroscopic Analysis
Raman and FTIR spectroscopy are powerful tools for identifying the specific hydrate phases formed. The vibrational modes of the sulfate and bisulfate ions, as well as the water molecules, are sensitive to their chemical environment and crystalline structure.[8][17]
Characteristic Raman and FTIR Peaks for Sulfuric Acid Hydrates
| Species | Raman Peak Position (cm⁻¹) | FTIR Peak Position (cm⁻¹) | Vibrational Mode |
| HSO₄⁻ | ~1050 | ~1050 | S-O stretching |
| SO₄²⁻ | ~981 | ~981 | Symmetric S-O stretching |
| H₂SO₄ | ~910 | ~910 | S-(OH)₂ stretching |
| H₂O (in hydrate) | Varies | 3000-3600 | O-H stretching |
Note: Peak positions can vary slightly depending on the specific hydrate and temperature.[8][18]
By analyzing the changes in the spectra as a function of temperature, it is possible to identify the onset of hydrate formation and to distinguish between different hydrate phases. For instance, the appearance and growth of peaks characteristic of crystalline water and specific sulfate ion coordinations can be used to track the formation of SAT.[15]
IV. Conclusion and Future Directions
The protocol detailed in this application note provides a robust framework for the in-situ observation of sulfuric acid hydrate formation in a cryogenic chamber. By combining controlled cooling with microscopy and spectroscopy, researchers can gain valuable insights into the phase behavior of the sulfuric acid-water system at low temperatures.
Future investigations could expand upon this protocol to explore the effects of impurities, pressure, and different cooling and warming rates on hydrate formation and stability. Such studies will contribute to a more comprehensive understanding of these important chemical entities and their role in various scientific and industrial contexts.
V. References
-
BYJU'S. (n.d.). Properties of Sulfuric Acid – H₂SO₄. Retrieved from [Link]
-
Turito. (2022, November 8). Sulfuric Acid: Properties, Structure & Uses. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thermodynamic Properties of the Aqueous Sulfuric Acid System to 350 K. Retrieved from [Link]
-
ACS Figshare. (2016, February 29). Experimental Determination of the H2SO4/(NH4)2SO4/H2O Phase Diagram. Retrieved from [Link]
-
Sulphuric Acid Safety Data Sheet. (2018, December 7). Retrieved from [Link]
-
Encyclopædia Britannica. (2025, December 11). Sulfuric acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Experimental Determination of the H2SO4/(NH4)2SO4/H2O Phase Diagram. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfuric acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Resolution of Raman spectra of aqueous sulfuric acid mixtures using principal factor analysis. Retrieved from [Link]
-
Linkam Scientific Instruments. (n.d.). Linkam Stages for Life Science Applications. Retrieved from [Link]
-
MDPI. (n.d.). A Sustainable Slit Jet FTIR Spectrometer for Hydrate Complexes and Beyond. Retrieved from [Link]
-
Advanced Photon Source. (2020, September 29). In Situ Imaging of Methane Hydrate Formation and Dissolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase diagram of H2SO4/H2O solutions (by weight) as a function of.... Retrieved from [Link]
-
MRS Bulletin. (2019, December 10). Cryogenic specimens for nanoscale characterization of solid–liquid interfaces. Retrieved from [Link]
-
W.P. Law, Inc. (n.d.). Sulfuric Acid (98%) - Chemical Resistance Guide. Retrieved from [Link]
-
PubMed. (n.d.). Hydration of amino acids: FTIR spectra and molecular dynamics studies. Retrieved from [Link]
-
Process Instruments. (n.d.). Raman Spectroscopy for Sulfuric Acid Monitoring. Retrieved from [Link]
-
MDPI. (n.d.). Numerical Simulation of Hydrate Formation in the LArge-Scale Reservoir Simulator (LARS). Retrieved from [Link]
-
Purdue University. (n.d.). Cryogenic Cooling Stage for Multi-modal Chemical Imaging. Retrieved from [Link]
-
The McCrone Group. (n.d.). Ten Ways You Can Use Linkam Microscope Stages. Retrieved from [Link]
-
PubMed. (2025, October 24). EXPRESS: Monitoring Sulfuric Acid and Temperature Using Raman Spectroscopy and Multivariate Chemometrics. Retrieved from [Link]
-
Pradeep Research Group. (2025, January 9). Understanding the Kinetics of CO2 Hydrate Formation in Dry Water for Carbon Capture and Storage: X‐ray Diffraction and In Situ. Retrieved from [Link]
-
British Stainless Steel Association. (n.d.). Selection of stainless steels for handling sulphuric acid (H2SO4). Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (2020, June 5). SYNTHESIS AND CHARACTERISATION OF HYDROGELS BASED ON STARCH AND CITRIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Cryogenic electron microscopy. Retrieved from [Link]
-
Linkam Scientific Instruments. (n.d.). CMS196 - Cryo-Correlative Microscopy Stage for CLEM. Retrieved from [Link]
-
Delmic. (n.d.). Cryogenic electron microscopy (cryo-EM) fundamentals. Retrieved from [Link]
-
PubMed. (n.d.). In-situ visual observation for the formation and dissociation of methane hydrates in porous media by magnetic resonance imaging. Retrieved from [Link]
-
Lab Bulletin. (2024, November 22). Linkam launches CMS196V4 stage for cryo-CLEM microscopy. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of Sulfuric Acid Effects on Degradation and Structural Changes of Gelatin Using Fourier-Transform Infrared Spectroscopy and Peak Deconvolution Analysis. Retrieved from [Link]
-
Meyer Instruments. (n.d.). Linkam Heating and Cooling Stages for Microscopy. Retrieved from [Link]
-
Frontiers. (2022, May 10). Experimental Insights Into the In Situ Formation and Dissociation of Gas Hydrate in Sediments of Shenhu, South China Sea. Retrieved from [Link]
-
PMC. (n.d.). High-aperture cryogenic light microscopy. Retrieved from [Link]
-
ACS Publications. (n.d.). Spectroscopic Study of Aqueous H2SO4 at Different Temperatures and Compositions: Variations in Dissociation and Optical Properti. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Just Measure It. (n.d.). Material Selection for Instruments in Sulfuric Acid Service. Retrieved from [Link]
-
911Metallurgist. (2017, February 10). Sulfuric Acid Resistant Alloys. Retrieved from [Link]
-
NeoNickel. (n.d.). Selecting The Correct Sulphuric Acid (H2SO4) Storage Tank. Retrieved from [Link]
Sources
- 1. nist.gov [nist.gov]
- 2. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Sulfuric Acid: Properties, Structure & Uses | Turito [turito.com]
- 5. Ten Ways You Can Use Linkam Microscope Stages [mccrone.com]
- 6. Linkam Stages for Life Science Applications — Linkam Scientific [linkam.co.uk]
- 7. Cryogenic Cooling Stage for Multi-modal Chemical Imaging - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bssa.org.uk [bssa.org.uk]
- 11. neonickel.com [neonickel.com]
- 12. teck.com [teck.com]
- 13. researchgate.net [researchgate.net]
- 14. acs.figshare.com [acs.figshare.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. First Responders should know how the concentration of acid may affect its identification by Raman and/or FTIR spectroscopy - Identifying Threats [thermofisher.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
FTIR spectroscopy analysis of sulfuric acid tetradecahydrate
Application Note: FTIR Spectroscopy Analysis of Sulfuric Acid Tetradecahydrate ( )
Part 1: Executive Summary & Phase Behavior
Sulfuric Acid Tetradecahydrate (
-
Proton Disorder & Mobility: Understanding proton transfer mechanisms in highly solvated, hydrogen-bonded networks (relevant to API stability in amorphous solid dispersions).
-
Cryo-preservation: Modeling the behavior of acidic impurities in frozen aqueous solutions.
-
Planetary Surface Chemistry: Identifying non-ice spectral signatures on icy moons.
The Challenge of the "14-Hydrate"
Standard literature frequently cites the Monohydrate (SAM), Tetrahydrate (SAT), and Octahydrate (SAO). The Tetradecahydrate (
-
Stoichiometry: ~1:14 molar ratio (
: ). -
Ionization State: At this high hydration level, the acid is fully dissociated. The lattice consists of sulfate anions (
) and hydronium ions ( ), surrounded by a water-ice-like matrix. -
Spectral Signature: Distinguishable from pure water ice by the presence of sulfate stretching modes and the "acid continuum" absorption in the mid-IR.
Part 2: Experimental Protocol
Equipment Requirements
-
FTIR Spectrometer: Vacuum or purged bench (to remove atmospheric
). -
Detector: MCT (Mercury Cadmium Telluride) liquid-nitrogen cooled detector for high sensitivity.
-
Cryostat: High-vacuum cryostat (e.g., chemically resistant continuous flow cryostat) capable of reaching 80 K.
-
Substrate: ZnSe (Zinc Selenide) or CsI (Cesium Iodide) windows. Note: CsI is softer but offers a wider spectral range; ZnSe is more robust against acid etching.
-
Deposition System: Dual-inlet leak valve system for controlled co-deposition of
vapor and vapor.
Sample Synthesis (In-Situ Vapor Deposition)
You cannot prepare this sample on a benchtop. It must be grown in situ inside the cryostat.
Step-by-Step Synthesis Workflow:
-
System Preparation:
-
Pump cryostat chamber to base pressure (
Torr). -
Cool substrate to 120 K . (Too cold results in amorphous ice; too warm prevents condensation).
-
-
Vapor Co-deposition:
-
Introduce
vapor to establish a background pressure of Torr. -
Introduce
vapor (from a reservoir of 98% conc. acid) to achieve the 1:14 stoichiometry. -
Calibration: The deposition rate ratio must be calibrated using He-Ne laser interference fringes or a Quartz Crystal Microbalance (QCM) prior to the experiment.
-
-
Annealing (Crystallization):
-
The initial deposit at 120 K is likely amorphous.
-
Slowly ramp temperature to 150-160 K at 1 K/min.
-
Monitor the IR spectrum continuously. The transition from amorphous to crystalline Tetradecahydrate is marked by the sharpening of the Sulfate
band (~1100 cm⁻¹).
-
-
Stabilization:
-
Once crystallized, cool back to 100 K for high-resolution data acquisition.
-
Workflow Diagram
Caption: Workflow for in-situ synthesis and analysis of Sulfuric Acid Tetradecahydrate.
Part 3: Spectral Analysis & Interpretation
The FTIR spectrum of
Key Diagnostic Bands
| Frequency ( | Assignment | Description | Diagnostic Value |
| 3200 - 3400 | O-H Stretching (Water) | Very broad and intense. Shifted to lower wavenumbers compared to pure ice due to ionic interactions. | |
| 1650 - 1750 | Hydronium Bending | The "Eigen" cation mode. Indicates proton transfer to water. | |
| 1100 | Sulfate Asymmetric Stretch | Primary Identifier. A strong, sharp peak. If split into multiple peaks (1050/1200), it indicates Bisulfate ( | |
| 980 | Sulfate Symmetric Stretch | Weak/forbidden in free ion, but visible in crystal lattice due to symmetry breaking. | |
| 617 | Sulfate Bending | Sharp peak confirming crystalline sulfate lattice. |
Distinguishing Hydrates
-
Low Hydrates (SAM/SAT): Dominated by Bisulfate (
) . Look for the S-OH stretch at ~890 cm⁻¹ and splitting of the 1100 cm⁻¹ band. -
High Hydrates (14-hydrate): Dominated by Sulfate (
) + Hydronium ( ) . The 1100 cm⁻¹ band becomes a single dominant feature (though slightly broadened by H-bonding), and the bisulfate S-OH band at 890 cm⁻¹ disappears.
Data Processing Protocol[1]
-
Baseline Correction: The "acid continuum" (broad absorption caused by proton tunneling) can cause a sloping baseline. Use a concave rubberband correction or polynomial fit, but be careful not to remove the broad continuum itself, as it is physical data.
-
Ice Subtraction: To isolate the sulfate features, subtract a pure crystalline ice spectrum (taken at the same temperature) from your sample spectrum.
-
Formula:
-
Adjust factor
until the water librational mode at 800 cm⁻¹ is minimized.
-
Part 4: Troubleshooting & Validation
Issue: Spectrum looks like pure ice.
-
Cause: Deposition rate of acid was too low, or acid reservoir was not warm enough.
-
Fix: Increase acid reservoir temperature. Verify acid flux with a QCM.
**Issue: Presence of split peaks at 1050/1200 cm⁻¹. **
-
Cause: Formation of Sulfuric Acid Tetrahydrate (SAT).[1] The sample is too concentrated (dehydrated).
-
Fix: Increase water vapor pressure during deposition or anneal in a higher humidity environment.
Issue: Sample turns opaque/scattering.
-
Cause: "Decrepitation" or micro-cracking during cooling.
-
Fix: Cool slower (< 2 K/min) after annealing. Ensure substrate is clean.
Part 5: References
-
NASA Technical Reports Server (NTRS). "Fourier transform-infrared studies of thin H2SO4/H2O films: Formation, water uptake, and solid-liquid phase changes." NASA. Available at: [Link]
-
Carlson, R. W., et al. "Sulfuric Acid on Europa and the Radiolytic Sulfur Cycle." Science, Vol. 286, 1999. (Seminal work on high-hydrate sulfuric acid spectra). Available at: [Link]
-
Koehler, B. G., et al. "FTIR studies of low temperature sulfuric acid aerosols." Geophysical Research Letters, 1992. (Protocol for vacuum deposition).
-
NIST Chemistry WebBook. "Sulfuric Acid Phase Data." National Institute of Standards and Technology. Available at: [Link]
-
Chemical Register. "Sulfate, Tetradecahydrate (CAS 642485-93-6)."[2] Chemical Register.[2] Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Cryogenic Stability of H2SO4·14H2O Systems
Status: Operational Role: Senior Application Scientist Context: Cryogenic Phase Management & Thermodynamic Stability
System Overview & Scientific Grounding
Warning: "H2SO4·14H2O" is not a discrete, stable crystalline phase like Sulfuric Acid Tetrahydrate (SAT). In thermodynamic terms, this stoichiometry (approx. 28 wt% H2SO4, mole fraction
Researchers utilizing this specific ratio are typically investigating:
-
Glass Transition Dynamics: Studying the hydrogen-bond network disruption in Amorphous Solid Water (ASW).
-
Freeze-Concentration Effects: Modeling pH shifts in frozen biological buffers or atmospheric aerosols.
-
Eutectic Inhibition: Attempting to stabilize the liquid phase below the standard freezing point of water.
The Core Stability Challenge
The stability of a 1:14 mixture is a battle against phase separation . Upon cooling, this system naturally wants to segregate into pure Ice (
Critical Phase Parameters (Data Summary)
| Parameter | Value (Approx.) | Significance |
| Stoichiometry | 1:14 (Acid:Water) | ~28 wt% H2SO4. Hypoeutectic composition. |
| Liquidus Temp ( | ~210–215 K (-63°C) | The point where ice starts to crystallize upon cooling. |
| Eutectic Point | ~200 K (-73°C) | The limit where the remaining liquid solidifies into Ice + SAT. |
| Glass Transition ( | ~140–160 K | CRITICAL: Below this, the amorphous liquid becomes a stable glass. |
| Devitrification ( | ~160–180 K | The "Danger Zone" on warming where glass spontaneously crystallizes. |
Experimental Workflows & Protocols
Workflow A: Vitrification (Creating a Stable Amorphous Glass)
Goal: Prevent ice formation to maintain a homogeneous distribution of ions.
-
Preparation: Prepare the 1:14 solution gravimetrically in a dry box (H2SO4 is hygroscopic; absorption of atmospheric water will shift you off the 1:14 ratio immediately).
-
Container: Use hermetically sealed DSC pans or capillary tubes to prevent sublimation.
-
Quench Cooling:
-
Storage: Maintain
K. Any excursion above will trigger "Cold Crystallization" (devitrification).
Workflow B: Equilibrium Annealing (Creating Stable Crystals)
Goal: Create a thermodynamic reference state of Ice + SAT.
-
Cooling: Cool to 190 K (just below eutectic).
-
Nucleation Trigger: Hold at 190 K for 30–60 minutes. If no crystallization occurs (supercooling), shock-cool to 150 K, then reheat slowly to 195 K.
-
Annealing: Cycle temperature between 195 K and 205 K (
K/min). This "Ostwald ripening" process eliminates small, unstable crystals and perfects the Ice/SAT phase separation.
Visualization: Stability Logic Pathways
Diagram 1: The Cooling Decision Matrix
This diagram illustrates the bifurcation between creating a glass (vitrification) and a crystalline solid based on cooling rates.
Caption: Thermodynamics vs. Kinetics. Fast cooling (Green path) preserves the 1:14 homogeneity in a glass. Slow cooling (Red path) results in phase separation.
Troubleshooting & FAQs
Issue 1: "My sample turned opaque/white during warming."
Diagnosis: Devitrification (Cold Crystallization).
Cause: You successfully created a glass by quenching, but during the heating phase (e.g., for analysis), you passed
-
If studying the glass: Do not warm above 135 K.
-
If studying the melt: Increase heating rate to "jump" over the crystallization exotherm (though this is difficult with water-rich phases).
Issue 2: "The pH of my thawed sample is different/damaging my protein."
Diagnosis: Freeze-Concentration Effect. Cause: You cooled too slowly. Pure water crystallized out as ice first. This reduced the volume of the remaining liquid, effectively increasing the H2SO4 concentration in the unfrozen pockets to >40 wt% before the whole system solidified. Solution: Use the Vitrification Protocol (Workflow A) . You must freeze faster to trap the acid and water molecules in a random distribution, preventing the formation of localized hyper-acidic regions.
Issue 3: "I cannot replicate the melting point in literature."
Diagnosis: Hygroscopic Drift.[1] Cause: H2SO4 is a potent desiccant. If your 1:14 sample was exposed to air for even minutes, it likely absorbed water, shifting to 1:16 or 1:20. This drastically shifts the liquidus curve. Solution: All sample prep must occur in a N2-purged glovebox or using hermetically sealed pans loaded immediately after weighing.
Visualization: Troubleshooting Logic
Caption: Rapid diagnostic flow for common cryo-stability failures in H2SO4 hydrates.
References
-
Gable, C. M., Betz, H. F., & Maron, S. H. (1950). Phase Equilibria of the System Sulfur Trioxide-Water. Journal of the American Chemical Society, 72(4), 1445-1448.
-
Koop, T., et al. (2000). Water activity as the determinant for homogeneous ice nucleation in aqueous solutions. Nature, 406, 611–614.
-
Molina, M. J. (1994). Physical chemistry of the H2SO4/HNO3/H2O system: Implications for polar stratospheric clouds. Science, 261, 1418.
-
Imre, A., et al. (2008). Glass transition of aqueous sulfuric acid. The Journal of Chemical Physics. (Validating Tg ranges for dilute acid solutions).
Sources
Minimizing amorphous ice contamination in tetradecahydrate samples
This technical guide addresses the specific challenge of minimizing amorphous ice background (solvent scattering) while preserving the structural integrity of Tetradecahydrate samples (high-hydration crystal lattices). This scenario is most critical in Cryo-Crystallography (XRD/MicroED) and Solid-State NMR , where the "tetradecahydrate" is the target pharmaceutical/chemical phase, and the vitrified solvent (amorphous ice) acts as a spectral contaminant.
Topic: Minimizing Amorphous Ice Contamination in Tetradecahydrate Samples
Document ID: TS-CRY-14H2O-001 Status: Active Audience: Structural Biologists, Solid-State Chemists, Formulation Scientists
Executive Summary: The Paradox of Hydration
Researchers working with Tetradecahydrate systems (e.g.,
-
The Requirement: You must maintain high water activity (
) to prevent the crystal from dehydrating (collapsing the 14-water lattice). -
The Problem: High water content leads to a large volume of mother liquor surrounding the crystal. Upon flash-cooling, this liquor forms amorphous ice (vitreous water). While preferred over crystalline ice, a thick amorphous ice shell creates a strong diffuse scattering halo (at ~3.7 Å) that lowers the Signal-to-Noise Ratio (SNR) and obscures weak diffraction spots.
This guide details protocols to strip the external solvent (minimizing amorphous background) without stripping the internal lattice water (preserving the tetradecahydrate).
Part 1: Diagnostic & Decision Framework
Before altering your protocol, determine if your "contamination" is External Solvent (Amorphous Halo) or Internal Lattice Disorder (Phase Transition).
Symptom Analysis Table
| Observation (Diffraction/Imaging) | Diagnosis | Root Cause | Recommended Action |
| Broad diffuse ring at ~3.7 Å | Excess Amorphous Ice | Thick layer of vitrified mother liquor surrounding the crystal. | Protocol A: Oil Stripping |
| Sharp rings at 3.9 Å, 3.67 Å, 3.44 Å | Crystalline Ice (Ih) | Cooling rate too slow or cryoprotectant concentration too low. | Protocol B: Hyper-quenching |
| Loss of high-res spots + Unit cell shrinkage | Lattice Dehydration | The tetradecahydrate lost lattice water before freezing. | Protocol C: Humidity Chamber |
| Split spots / Mosaicity > 1.0° | Internal Icing | Water inside the lattice crystallized or expanded. | Protocol A + Penetrating Agent |
Part 2: Experimental Protocols
Protocol A: The "Oil-Stripping" Technique (Gold Standard for Hydrates)
Rationale: Unlike penetrative cryoprotectants (Glycerol/PEG) which may dehydrate the lattice osmotically, hydrophobic oils act as a barrier. They allow you to mechanically strip all external water (removing the amorphous source) while sealing the internal 14
Materials:
-
Paratone-N or NVH Oil (High viscosity).
-
Micro-loops (LithoLoops or mesh mounts preferred over nylon).
-
Filter paper wedges (Whatman No. 1).
Workflow:
-
Equilibration: Place a 10 µL drop of Paratone-N on a cover slide.
-
Transfer: Move the Tetradecahydrate crystal from the mother liquor directly into the oil drop.
-
The "Sweep": Using a micro-tool, gently push the crystal across the oil drop.
-
Visual Check: The crystal should look "dry" (clear edges) inside the oil. If it looks "fuzzy," water is still attached.
-
Mounting: Scoop the crystal with minimal oil.
-
Flash Cool: Plunge immediately into Liquid Nitrogen (
).
Protocol B: Iso-Fugacity Humidity Control
Rationale: Tetradecahydrates are often unstable below 90% Relative Humidity (RH). Standard air exposure causes immediate surface dehydration, creating a disordered "amorphous" skin on the crystal itself.
Workflow:
-
Setup: Use a specialized humidity control device (e.g., HC-Lab or a simple humidifier tent) set to 95-98% RH .
-
Harvesting: Perform all loop mounting inside the humid stream.
-
Blotting: Use a non-contact blotting method (vacuum or air stream) rather than filter paper, which can wick lattice water.
-
Vitrification: The crystal is frozen with almost zero external solvent, relying on the humidity to keep the lattice intact until the millisecond of freezing.
Part 3: Critical Signaling & Workflow Logic
The following diagram illustrates the decision process for balancing Lattice Integrity vs. Background Noise.
Caption: Decision tree for minimizing solvent background while maintaining hydrate lattice integrity.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why not just use 30% Glycerol to prevent ice formation? A: For Tetradecahydrates, this is dangerous. Glycerol is hygroscopic. If you add 30% glycerol to the external solution, it creates a high osmotic pressure that may "suck" the 14 water molecules out of your crystal lattice, causing a phase transition to a lower hydrate (e.g., decahydrate) or total collapse. Oil (Paratone) is safer because it is hydrophobic and does not exert osmotic pressure.
Q2: I see a "powder ring" at 3.7 Å. Is this amorphous ice? A: No. A sharp ring at 3.6–3.7 Å usually indicates Hexagonal Ice (Ih) . A broad, diffuse halo indicates Amorphous Ice (LDA/HDA) .
-
Correction: If you see the broad halo, your "contamination" is simply too much vitreous solvent. You need to reduce the droplet size on the loop (see Protocol A).
Q3: Can I anneal the crystal to fix the ice? A: Do NOT anneal Tetradecahydrate samples. Annealing (blocking the cold stream to warm the crystal) allows the vitrified water to crystallize into cubic or hexagonal ice, which will destroy the delicate hydration lattice of your sample.
Q4: Is "Tetradecahydrate" a specific problem for background subtraction? A: Yes. Because the crystal itself contains ~40-60% solvent (water) by volume within the lattice, the diffraction signal is already weaker than a dense small molecule. Adding an external amorphous ice shell compounds the problem, making background subtraction algorithms (like those in XDS or DIALS) fail to distinguish between "lattice water" (signal) and "solvent water" (noise).
Part 5: References
-
Garman, E. F., & Doublié, S. (2003). Cryocooling of macromolecular crystals: optimization methods. Methods in Enzymology.
-
Context: Foundational text on oil-stripping techniques to remove external solvent.
-
-
Pflugrath, J. W. (2015). The finer things in X-ray diffraction data collection. Acta Crystallographica Section F.
-
Context: Discusses the impact of amorphous ice background on signal-to-noise ratios and strategies for "dry" mounting.
-
-
Thorne, R. E., et al. (2011). Microfabricated mounts for high-throughput macromolecular cryocrystallography. Journal of Applied Crystallography.
-
Context: Describes the use of micro-meshes to minimize liquid volume (and thus amorphous background) around fragile hydrated crystals.
-
-
Juers, D. H., & Matthews, B. W. (2004). Reversible lattice remodeling and the dehydration of macromolecular crystals. Quarterly Reviews of Biophysics.
-
Context: Explains the mechanism of lattice collapse in high-hydration samples when water activity is mishandled.
-
Sources
- 1. De-icing: recovery of diffraction intensities in the presence of ice rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aluminum Subacetate|CAS 142-03-0|RUO [benchchem.com]
- 3. JP2018535937A - Compounds useful as TRPM8 activity regulators - Google Patents [patents.google.com]
- 4. DE102012210238B4 - Latent heat storage materials based on aluminum sulfate hydrates and their use - Google Patents [patents.google.com]
Resolving spectral overlap in sulfuric acid hydrate mixtures
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Resolving Spectral Overlap in Sulfuric Acid Hydrate Mixtures
Introduction: The Complexity of the Sulfate-Water Network
You are likely reading this because your spectroscopic data—whether Raman or IR—looks like a convoluted mess of shoulders and broadened peaks. This is the inherent nature of the sulfuric acid-water system. We are not dealing with simple binary mixtures but a dynamic equilibrium of ionic species (
In the hydrate region (roughly 40–80 wt%
This guide is designed to move you from "estimating" to "quantifying" by deploying two validated workflows: Peak Deconvolution (for defined systems) and Multivariate Curve Resolution (MCR-ALS) (for complex, evolving mixtures).
Module 1: The Spectral Landscape (Diagnostic)
Before attempting resolution, you must map your "Problem Zones." The table below summarizes the critical vibrational modes where overlap occurs.
Table 1: Key Vibrational Modes in Sulfuric Acid Hydrate Mixtures
| Species | Mode Assignment | Raman Shift (cm⁻¹) | IR Peak (cm⁻¹) | Overlap Risk |
| 981 | ~980 (weak) | High (w/ Bisulfate) | ||
| S-OH Stretch | 1040–1050 | ~1050 | High (w/ Sulfate) | |
| ~1195 (Broad) | ~1190 | High (w/ | ||
| S-OH Deformation | 885 | ~880 | Medium (Temp dependent) | |
| S=O Symmetric Stretch | 910–920 | ~915 | High (High conc. only) | |
| O-H Stretch (Liquid) | 3200–3400 | 3200–3400 | High (w/ Hydrates) | |
| Hydrate | O-H Stretch (Ice-like) | ~3135 | ~3135 | High |
Pro-Tip: The 885 cm⁻¹ bisulfate band is your "thermometer." It shifts significantly with temperature. If your sample temperature fluctuates by even 2°C, this peak will broaden and distort your deconvolution model.
Module 2: Classical Resolution (Deconvolution Protocol)
For static samples where you suspect 2-3 dominant species, classical peak fitting is the gold standard. However, a pure Gaussian fit often fails because liquid-phase interactions introduce Lorentzian character (collisional broadening).
The Protocol: Voigt Profile Deconvolution
Step 1: Baseline Correction Do not use automatic polynomial subtraction blindly.
-
Action: Select anchor points in "quiet" regions (e.g., 700 cm⁻¹, 1300 cm⁻¹).
-
Rationale: Sulfuric acid has a broad continuum background due to hydrogen bonding networks. Over-correcting the baseline will artificially reduce the area of the 1195 cm⁻¹ broad band.
Step 2: Initialization
-
Action: Fix the peak centers for known species (
at 981 cm⁻¹) within a narrow window ( cm⁻¹). Allow the peak (1050 cm⁻¹) to float more ( cm⁻¹) as it is concentration-dependent.
Step 3: Shape Selection
-
Action: Use a Pseudo-Voigt function (linear combination of Gaussian and Lorentzian).
-
Equation:
-
Target: For aqueous sulfates, the Lorentzian contribution (
) is typically 0.4–0.6.
Step 4: Iteration
-
Action: Constrain the Full Width at Half Maximum (FWHM). The
peak is sharp (FWHM ~10-15 cm⁻¹). The peaks are broad (FWHM >20 cm⁻¹). -
Validation: If your fit returns a sulfate FWHM of 40 cm⁻¹, your model is compensating for a missing hidden peak (likely an ion pair).
Visual Workflow: Deconvolution Logic
Figure 1: Iterative workflow for spectral deconvolution of sulfate mixtures using Pseudo-Voigt profiles.
Module 3: Advanced Resolution (MCR-ALS)
When studying phase transitions (e.g., freezing curves) or concentration gradients, peak fitting becomes tedious and prone to user bias. Multivariate Curve Resolution - Alternating Least Squares (MCR-ALS) is the superior, unsupervised approach. It mathematically "unmixes" the spectra into pure components without requiring a priori peak shapes.
The Protocol: MCR-ALS for Hydrate Mixtures
Step 1: Data Matrix Construction
-
Arrange your spectra into a matrix
(rows = samples/time points, columns = wavenumbers).
Step 2: Initial Estimates (Evolving Factor Analysis)
-
Unlike deconvolution, you don't guess peak positions. You guess the number of components.
-
Rule of Thumb: Start with 3 components for a standard hydrate mixture:
-
Bulk Water
-
(free ion)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> - (protonated)
-
Step 3: Constraints (The Critical Step) MCR-ALS suffers from "rotational ambiguity" (multiple mathematical solutions exist). You must apply physical constraints to force a chemical solution:
-
Non-negativity: Concentration and Spectra must be
. -
Closure:
(Total concentration is constant or known). -
Unimodality: If investigating a freezing curve, concentration profiles should generally be monotonic or unimodal, not oscillating.
Step 4: Validation
-
Compare the resolved "pure" spectrum of Component 2 to a reference spectrum of
. If they match, your resolution is valid.
Module 4: Experimental Validation & Troubleshooting
Even the best algorithms cannot fix bad data. Use these FAQs to troubleshoot your experimental setup.
Q1: My baseline is fluctuating wildly between samples. How does this affect deconvolution?
-
Cause: In Raman, this is often fluorescence from organic impurities or optical instability. In IR, it's often inconsistent contact (ATR) or path length (transmission).
-
Fix: For Raman, use a high-power clean-up (photobleaching) for 5 minutes before acquisition. For analysis, normalize all spectra to the Total Area (0–4000 cm⁻¹) rather than a single peak, as no single peak is truly invariant in SA mixtures.
Q2: I see a "ghost" peak at 1035 cm⁻¹. Is this real?
-
Analysis: Yes. In concentrated solutions (>60%), this often corresponds to the formation of contact ion pairs or the
species. Do not ignore it. Add a third Gaussian component to your deconvolution model at 1035 cm⁻¹.
Q3: How do I handle temperature dependence?
-
Insight: The dissociation equilibrium
is endothermic. Higher temperatures favor the formation of . -
Protocol: If comparing samples at different temperatures, you must allow the peak center of the 1050 cm⁻¹ band to shift. Fixing it to the room-temperature position will result in massive residual errors at 50°C.
Decision Tree: Which Method to Use?
Figure 2: Decision matrix for selecting the appropriate spectral resolution technique.
References
-
Cox, R. A., et al. (1981).[1] Resolution of Raman spectra of aqueous sulfuric acid mixtures using principal factor analysis. Canadian Journal of Chemistry. Link
-
Myhre, C. E. L., et al. (2003).[2] Spectroscopic Study of Aqueous H2SO4 at Different Temperatures and Compositions: Variations in Dissociation and Optical Properties. The Journal of Physical Chemistry A. Link
-
Knopf, D. A., et al. (2003). Infrared spectroscopic studies of the low temperature interconversion of sulfuric acid hydrates. Physical Chemistry Chemical Physics. Link
-
Robertson, W. H., et al. (2011). Infrared Spectroscopy of Hydrated Bisulfate Anion Clusters: HSO4-(H2O)1-16. The Journal of Physical Chemistry A. Link
-
Sobron, F., et al. (2019). Analysis of Raman spectra using the multivariate curve resolution-alternating least squares (MCR-ALS) algorithm.[3] ResearchGate.[4][5][6] Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 3. A novel multivariate curve resolution-alternating least squares (MCR-ALS) methodology for application in hyperspectral Raman imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Refractive Index Errors in H₂SO₄·14H₂O Analysis
Welcome to the technical support center for the analysis of sulfuric acid tetradecadecahydrate (H₂SO₄·14H₂O) using refractometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of refractive index (RI) measurements for this specific hydrate. Here, we will delve into the causal relationships behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references.
Frequently Asked Questions (FAQs)
Q1: Why is refractive index a suitable method for determining the concentration of sulfuric acid solutions?
A1: The refractive index of a sulfuric acid solution is dependent on its concentration and temperature.[1] This property allows for the use of refractometers to determine the concentration of sulfuric acid in an aqueous solution.[2] Modern digital refractometers can provide reliable and accurate measurements, often with automatic temperature compensation, making it a quick and efficient analytical method.[1]
Q2: What is H₂SO₄·14H₂O and why is its analysis important?
A2: H₂SO₄·14H₂O, or sulfuric acid tetradecadecahydrate, is a specific hydrate of sulfuric acid. Hydrates of sulfuric acid are known to exist with various numbers of water molecules.[3] The accurate determination of the concentration and, by extension, the hydration state is crucial in many industrial and research applications, including chemical synthesis, and pharmaceutical development, where precise stoichiometry is essential.
Q3: What are the primary sources of error in the refractometric analysis of sulfuric acid solutions?
A3: The main sources of error include:
-
Temperature Fluctuations: The refractive index of sulfuric acid solutions is sensitive to temperature changes.[1][4]
-
Instrument Calibration: Improper or infrequent calibration of the refractometer can lead to systematic errors.
-
Sample Preparation and Handling: Contamination of the sample or glassware, and the presence of air bubbles can affect the accuracy of readings.[5]
-
Non-linearity of the RI-Concentration Curve: The relationship between refractive index and concentration for sulfuric acid is not linear across all ranges. Notably, for higher concentrations (above approximately 88%), the refractive index begins to decrease as concentration increases, a phenomenon known as a "reverse curve".[6]
Q4: How does temperature affect the refractive index of sulfuric acid solutions?
A4: The refractive index of sulfuric acid solutions, like most liquids, generally decreases with an increase in temperature. It is crucial to either perform measurements at a constant, controlled temperature or use a refractometer with automatic temperature compensation (ATC) to obtain accurate results.[1][7]
Q5: What is the "reverse curve" in sulfuric acid refractometry and how do I account for it?
A5: For sulfuric acid solutions, the refractive index increases with concentration up to about 88%.[6] Beyond this point, the refractive index starts to decrease as the concentration further increases.[6] This "reverse curve" means that a single refractive index value could correspond to two different concentrations. To resolve this ambiguity, it is essential to have an approximate knowledge of the sample's concentration or to use a refractometer with software that can account for this non-linear relationship.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Refractive Index Readings
Q: My refractive index readings for the same H₂SO₄·14H₂O sample are fluctuating or consistently drifting. What could be the cause and how can I fix it?
A: This issue commonly stems from temperature instability or improper sample handling. Here’s a systematic approach to troubleshoot:
1. Verify Temperature Control:
-
Causality: The refractive index is highly dependent on temperature.[1][4] Even small fluctuations in sample or prism temperature can cause significant drift in readings.
-
Protocol:
-
Ensure your refractometer's temperature control system (if equipped) is active and set to the desired temperature (e.g., 20°C or 25°C).
-
Allow both the instrument and the sample to reach thermal equilibrium before taking a measurement.[8] A good practice is to place your sample in a temperature-controlled water bath set to the measurement temperature for at least 15-20 minutes.
-
For refractometers with automatic temperature compensation (ATC), verify that the feature is enabled and that the sample temperature is within the compensable range of the instrument.[7]
-
2. Check for Sample Evaporation or Absorption of Moisture:
-
Causality: Concentrated sulfuric acid is hygroscopic and will readily absorb moisture from the air, changing its concentration and thus its refractive index.[3] Conversely, in a very dry environment, water from a dilute sample could evaporate.
-
Protocol:
-
Keep sample containers tightly sealed.
-
When placing the sample on the refractometer prism, do so quickly and close the cover immediately to minimize exposure to the atmosphere.
-
Perform the measurement promptly after applying the sample.
-
3. Ensure Proper Cleaning of the Prism:
-
Causality: Any residue from previous samples or cleaning solvents can alter the refractive index of the current sample.
-
Protocol:
-
After each measurement, thoroughly clean the prism with a suitable solvent. For aqueous sulfuric acid solutions, deionized water is often sufficient.
-
Dry the prism completely with a soft, lint-free cloth.[9]
-
Perform a final rinse with a volatile solvent like acetone or isopropanol to ensure no residue remains, followed by thorough drying.
-
Issue 2: My Measured Concentration Seems Incorrect Based on My Sample Preparation
Q: I've prepared what I believe to be a precise H₂SO₄·14H₂O solution, but the refractometer is giving me a concentration that is significantly different. What are the likely errors?
A: This discrepancy often points to either an instrument calibration issue or a misunderstanding of the RI-concentration relationship for sulfuric acid.
1. Verify Instrument Calibration:
-
Causality: An uncalibrated or improperly calibrated refractometer will produce consistently inaccurate results.
-
Protocol: Two-Point Calibration
-
Zero Point Calibration: Use high-purity deionized water as your zero-point standard.[10] Clean the prism, apply a few drops of deionized water, and perform the zero calibration according to your instrument's manual. The reading should be 1.3330 nD at 20°C.
-
Span Calibration: Use a certified refractive index standard with a value close to your expected sample's refractive index.[11][12] These are commercially available and traceable to standards like NIST.[13]
-
Clean the prism thoroughly.
-
Apply the certified standard and take a reading.
-
If the reading deviates from the certified value, adjust the instrument's calibration as per the manufacturer's instructions.
-
-
| Calibration Standard | Typical Refractive Index (nD at 20°C) | Purpose |
| Deionized Water | 1.3330 | Zero point calibration |
| Certified RI Standard | Varies (e.g., 1.3800 - 1.4200) | Span calibration in the relevant range |
2. Account for the Non-Linear RI-Concentration Curve:
-
Causality: As mentioned in the FAQs, the relationship between RI and H₂SO₄ concentration is not linear, with a peak around 88% concentration.[6] If your instrument's software does not have the correct conversion table for sulfuric acid, the calculated concentration will be incorrect.
-
Workflow for Correct Concentration Determination:
Workflow for accurate concentration determination.
-
Protocol:
-
Consult authoritative RI vs. concentration tables for sulfuric acid at your measurement temperature.
-
If your approximate concentration is near the "reverse curve" region (around 88%), you may need to perform a supplementary analysis, such as a simple titration, to determine which side of the curve your sample falls on.[5]
-
Ensure your refractometer's software is specifically set for sulfuric acid analysis if that option is available.
-
Issue 3: Difficulty in Obtaining a Stable Reading with Concentrated H₂SO₄
Q: When I try to measure highly concentrated sulfuric acid, the reading is unstable and sometimes an error is displayed. What is happening?
A: This can be due to the high viscosity and corrosive nature of concentrated sulfuric acid.
1. Address Viscosity Issues:
-
Causality: Highly concentrated sulfuric acid is a viscous, oily liquid.[14][15] This can make it difficult to obtain a uniform, bubble-free layer on the prism.
-
Protocol:
-
Apply the sample to the center of the prism and allow a few moments for it to spread evenly before closing the cover.
-
Close the cover gently to avoid trapping air bubbles.
-
If you suspect bubbles, carefully clean the prism and reapply the sample.
-
2. Consider Material Compatibility:
-
Causality: Concentrated sulfuric acid is highly corrosive.[3][14] While the prisms of modern refractometers are typically made of resistant materials like sapphire, the surrounding components may be susceptible to corrosion over time.
-
Protocol:
-
Consult your instrument's manual for material compatibility with concentrated sulfuric acid.
-
Clean up any spills on the instrument immediately with a damp cloth, followed by a dry one.
-
Minimize the time the concentrated acid is in contact with the prism.
-
Experimental Protocols
Protocol 1: Calibration of a Digital Refractometer for H₂SO₄ Analysis
-
Power On and Equilibrate: Turn on the refractometer and allow it to warm up for at least 30 minutes to ensure thermal stability.
-
Set Temperature: Set the desired measurement temperature (e.g., 20.0 °C).
-
Clean Prism: Clean the prism surface with deionized water and dry with a soft, lint-free tissue. Repeat with acetone and allow it to fully evaporate.
-
Zero Point Calibration:
-
Place several drops of deionized water onto the prism, ensuring it is fully covered.
-
Close the prism cover.
-
Initiate the "zero" or "calibrate with water" function on the instrument.
-
The instrument should read a refractive index of 1.3330 nD (or 0.0% Brix).
-
-
Clean and Dry: Clean the water from the prism as described in step 3.
-
Span Calibration:
-
Place several drops of a certified refractive index standard (e.g., 1.4024 nD) onto the prism.
-
Close the cover and allow the temperature to stabilize.
-
Measure the refractive index.
-
Compare the measured value to the certified value. If there is a discrepancy beyond the instrument's tolerance, perform a span adjustment according to the manufacturer's guide.
-
-
Final Cleaning: Clean the prism thoroughly to remove the calibration standard. The instrument is now ready for sample analysis.
Protocol 2: Measurement of H₂SO₄·14H₂O Sample
-
Sample Preparation: Ensure the sample is free of suspended solids and has been brought to the measurement temperature.
-
Clean Prism: Verify the refractometer prism is clean and dry.
-
Apply Sample: Using a clean pipette, apply 2-3 drops of the H₂SO₄·14H₂O solution to the prism.
-
Measure: Close the cover and initiate the measurement. Allow the reading to stabilize before recording the refractive index.
-
Convert to Concentration: Use a reliable RI-to-concentration conversion chart for sulfuric acid at the measurement temperature, being mindful of the "reverse curve" if applicable.
-
Clean Up: Thoroughly clean the prism and surrounding area immediately after the measurement.
References
-
Electron Machine Corporation. (2020). Refractometers for Sulfuric Acid Concentration Control. Retrieved from [Link]
-
ResearchGate. H2SO4 Concentration on the Refractive Index of Bioethanol. Retrieved from [Link]
-
Chemtronics. Acid Conc. Retrieved from [Link]
-
Veley, V. H., & Manley, J. J. (1905). The refractive Indices of sulphuric acid at different concentrations. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 76(511), 469-493. Retrieved from [Link]
-
Baden Powell. (1836). The refractive Indices of sulphuric acid at different concentrations. Transactions Ashmolean Society, 1. Retrieved from [Link]
-
Palmer, K. F., & Williams, D. (1975). Optical Constants of Sulfuric Acid; Application to the Clouds of Venus?. Applied Optics, 14(1), 208-219. Retrieved from [Link]
-
Vasquez, S., & Mueller, S. Refractometer Calibration, Use and Maintenance. University of California, Agriculture and Natural Resources. Retrieved from [Link]
-
Radke, M. J., Hörst, S. M., He, C., & Yant, M. H. OPTICAL PROPERTIES OF SULFURIC ACID. Retrieved from [Link]
-
Rudolph Research Analytical. Refractometer Calibration for Brix, Refractive Index, & R/I. Retrieved from [Link]
-
MRC Lab. Refractometer Calibration Standards. Retrieved from [Link]
-
Tisdale, R. T., Glandorf, D. L., Tolbert, M. A., & Toon, O. B. (1998). Infrared optical constants of low-temperature H2SO4 solutions representative of stratospheric sulfate aerosols. Journal of Geophysical Research: Atmospheres, 103(D19), 25353-25370. Retrieved from [Link]
-
Rudolph Research Analytical. (n.d.). Refractometer Calibration Demo, How to Perform a Single & 2 Point Calibration. Retrieved from [Link]
-
Palmer, K. F., & Williams, D. (1975). Optical Constants of Sulfuric Acid; Application to the Clouds of Venus?. Applied Optics, 14(1), 208-219. Retrieved from [Link]
-
EUROLAB. Measurement and Analysis of Sulfuric Acid (H2SO4). Retrieved from [Link]
-
Lund Myhre, C. E., Nielsen, C. J., & Saastad, O. W. (2003). Spectroscopic Study of Aqueous H2SO4 at Different Temperatures and Compositions: Variations in Dissociation and Optical Properties. The Journal of Physical Chemistry A, 107(12), 1984-1993. Retrieved from [Link]
-
Striegel, A. M. (2017). Tips & Tricks GPC/SEC: How to Treat Your RI Detector. LCGC International, 30(12). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfuric Acid. PubChem. Retrieved from [Link]
-
Schmidt + Haensch. (n.d.). Certified reference material for refractometers. Retrieved from [Link]
-
Test-Direct. (2024, February 29). How to Calibrate and Use a Refractometer for Beginners [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, October 17). H2SO4 + H2O (Sulfuric acid plus Water) [Video]. YouTube. Retrieved from [Link]
-
Ebel, K. (1972). Errors in spectrophotometry and calibration procedures to avoid them. NIST. Retrieved from [Link]
-
Xylem Australia. (n.d.). Bellingham + Stanley Certified Reference Materials for Calibration of Refractometers and Polarimeters. Retrieved from [Link]
-
Choudhary, A. (n.d.). Calibration of Refractometer. Pharmaguideline. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Sulfuric acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Dolan, J. W. (2012). Avoiding Refractive Index Detector Problems. LCGC North America, 30(10). Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfuric acid. Retrieved from [Link]
-
Muser. (n.d.). In-line Refractometer Guide. Retrieved from [Link]
-
Quora. (2021). What are the steps to minimize the errors during the acid base titration?. Retrieved from [Link]
-
Manufacturing Chemist. (2012, August 7). Tips and tricks on correct usage of refractometers. Retrieved from [Link]
-
Ramybrook. (2025, December 4). Understanding H₂SO₄: Properties, Uses, And Safety. Retrieved from [Link]
Sources
- 1. sulphuric-acid.com [sulphuric-acid.com]
- 2. kalite.com [kalite.com]
- 3. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 4. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 5. quora.com [quora.com]
- 6. electronmachine.com [electronmachine.com]
- 7. A Complete Guide to Refractometers [uk.rs-online.com]
- 8. Tips and tricks on correct usage of refractometers [manufacturingchemist.com]
- 9. ucanr.edu [ucanr.edu]
- 10. Bellingham + Stanley Certified Reference Materials for Calibration of Refractometers and Polarimeters | Xylem Australia [xylem.com]
- 11. mrclab.com [mrclab.com]
- 12. schmidt-haensch.com [schmidt-haensch.com]
- 13. rudolphresearch.com [rudolphresearch.com]
- 14. Sulfuric Acid | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Understanding H₂SO₄: Properties, Uses, And Safety [offline.ramybrook.com]
Technical Support Center: High-Order Sulfuric Acid Hydrate Stability
The following Technical Support Guide is structured to address the complex physical chemistry of high-order sulfuric acid hydrates (
Department: Physical Chemistry & Solid-State Characterization Subject: Handling Metastability, Phase Transitions, and Stoichiometric Control Last Updated: February 6, 2026
Core Concepts: The Phase Landscape
Q: What exactly qualifies as a "high-order" sulfuric acid hydrate, and why is metastability a critical issue?
A: High-order hydrates refer to sulfuric acid-water complexes with a hydration number (
The Metastability Challenge: These systems exhibit a high propensity for supercooling and vitrification (glass formation). Instead of crystallizing into a stable hydrate upon cooling, the solution often becomes a viscous liquid and then a glass. This is a critical failure mode in:
-
Cryopreservation/Lyophilization: If the sulfate buffer vitrifies instead of crystallizing, it can destabilize the active pharmaceutical ingredient (API).
-
Atmospheric Simulation: Incorrect phase identification leads to flawed climate models.
-
API Salt Screening: Metastable acid hydrates can induce transient polymorphs in sulfate salts.
Reference Data: Hydrate Stability Table
Use this table to target specific stoichiometric windows.
| Hydrate Species | Formula | Stoichiometry ( | Melting Point ( | Metastability Risk |
| Tetrahydrate | 4 | 248 K (-25°C) | Moderate (Prone to supercooling) | |
| Hemihexahydrate | 6.5 | ~220 K (-53°C) | High (Often forms glass) | |
| Octahydrate | 8 | ~210 K (-63°C) | High (Competitive formation with Ice Ih) |
Troubleshooting Guides
Issue 1: Sample Vitrification (Glass Formation) Instead of Crystallization
Scenario: You are cooling a dilute sulfuric acid solution (or sulfate-based formulation) to study the solid state, but the DSC trace shows a glass transition (
Root Cause: The cooling rate exceeded the critical nucleation rate . High-order hydrates have complex hydrogen-bonding networks that require significant time to arrange. Rapid cooling "locks" the disordered liquid structure into a glass.
Corrective Protocol: The "Annealing" Cycle Do not simply re-run the experiment. You must induce nucleation through thermal cycling.
-
Flash Cool: Cool the sample rapidly to well below the expected
(e.g., < 160 K) to form a complete glass. -
Slow Reheat (Devitrification): Heat at a slow rate (1–2 K/min). Watch for the Cold Crystallization exotherm (
). This is where the glass relaxes enough to nucleate the stable hydrate. -
Anneal: Once
is observed, hold the temperature constant at for 30–60 minutes to maximize crystallinity. -
Final Analysis: Cool back down and reheat to measure the true melting point (
).
Figure 1: Thermal annealing workflow to resolve metastability and convert glassy sulfate phases into stable crystalline hydrates.
Issue 2: Distinguishing Between Hydrate Polymorphs ( vs )
Scenario: In Raman or IR spectroscopy, the spectra of frozen solutions look similar, making it difficult to confirm if you have the Hemihexahydrate or the Octahydrate.
Technical Insight: Both hydrates share similar
Diagnostic Checklist:
-
Check the S-O Stretch (
):- : Distinct splitting due to the unique proton-ordering in the crystal lattice.
- : Broader, less defined splitting due to higher water disorder.
-
Check the OH-Stretching Region (
):- : Shows a "continuum-like" broad band similar to ice, but shifted.
- : Sharper features indicating structured water layers.
Protocol: Raman Monitoring
-
Set probe temperature to 180 K (stable region for both).
-
Acquire spectra in the
range. -
Look for the "fingerprint" peak at ~1030
. If this peak is sharp and split, you likely have the Hemihexahydrate.
Issue 3: Impact on API Sulfate Salt Screening
Q: I am developing a sulfate salt of a drug. How does the acid's hydrate stability affect my API?
A: When you crystallize an API sulfate from an aqueous solution, the Water Activity (
If the residual sulfuric acid in your mother liquor enters a metastable hydrate zone (during cooling crystallization), it can act as a "Hydrate Sink" or "Hydrate Source" :
-
Metastable Zone Width (MZW) Expansion: High-order acid hydrates in solution can suppress the nucleation of the API hydrate, leading to the precipitation of an unwanted anhydrous form or an amorphous salt.
-
Hygroscopicity Transfer: If your API sulfate is stored in an environment where trace acid is present (e.g., imperfect washing), the acid will attempt to reach its stable hydrate state (
or ), pulling moisture from the air and potentially deliquescing the API salt.
Recommendation:
-
Wash Protocol: Ensure thorough washing of sulfate salts with anhydrous solvents (e.g., ethanol/acetone) to remove free acid.
-
Isopiestic Stress Testing: Use sulfuric acid solutions of known density to create precise humidity chambers. Do not rely on theoretical values if working at low temperatures (<0°C); use the phase diagram to ensure the controlling acid solution hasn't crystallized into a high-order hydrate, which would drastically alter the vapor pressure.
Safety & Handling of High-Order Hydrate Mixtures
While dilute compared to oleum, high-order hydrates are still corrosive and pose unique thermal risks.
Q: Are there specific safety concerns for these hydrates? A: Yes. The formation of high-order hydrates is exothermic .
-
Thermal Shock: Rapidly melting a frozen block of
can release significant latent heat. If this occurs in a sealed glass vessel (e.g., an NMR tube), the thermal stress combined with volume expansion (density change) can shatter the glass. -
Handling Protocol:
-
Always thaw frozen sulfate samples slowly (e.g., in a ramped water bath or programmable oven).
-
Use PFA/PTFE containers for cryogenic experiments to avoid glass fracture.
-
References
-
Mootz, D., & Merschenz-Quack, A. (1987).[1] The Phase Diagram of Water and Sulfuric Acid.[1] ResearchGate.[1]
-
Fortes, A. D., & Choukroun, M. (2010). Phase behaviour of the sulfuric acid–water system relevant to the stratospheres of Earth and Venus. Cardiff University / PubMed.
-
Gmelin Institute. (2013). Sulfuric Acid Handbook: Properties and Hydrates. SpringerMaterials.[2]
-
Stanford University EHS. (2013). Sulfuric Acid Safe Handling Guideline.[3][4][5] Stanford University.
-
Mettler Toledo. (2024). Metastable Zone Width (MSZW) in Crystallization.[6][7] Mettler Toledo Technical Library.
Sources
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- 2. Sulfuric Acid | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westlab.com.au [westlab.com.au]
- 4. Sulfuric acid as a dehydrating agent | Demonstration | RSC Education [edu.rsc.org]
- 5. Comprehensive Guide to Sulfuric Acid: Uses, Handling, Safety, and Buying Tips - CheMondis Blog [blog.chemondis.com]
- 6. future4200.com [future4200.com]
- 7. mdpi.com [mdpi.com]
Reducing beam damage during spectroscopy of sulfuric acid ices
Topic: Reducing Beam Damage & Radiolysis Artifacts Ticket ID: #H2SO4-SPEC-001 Status: Open Assigned Specialist: Senior Application Scientist, Cryogenic Materials Division
Executive Summary: The Observer's Paradox
You are encountering a fundamental challenge in astrochemistry and physical chemistry: The Probe is the Destroyer. Sulfuric acid ices (
This guide provides a self-validating protocol to distinguish between intrinsic sample properties and beam-induced artifacts .
Part 1: Diagnostic & Detection
Q: How do I know if my beam is damaging the sample in real-time?
A: Implement "Sentinel Band" Monitoring. Do not wait for the end of an experiment to check for damage. You must monitor specific spectral regions that indicate chemical evolution during acquisition.
The Sentinel Protocol:
-
Target the
Asymmetric Stretch: Sulfur dioxide is the primary radiolysis product of sulfuric acid ice.-
FTIR Marker: Look for the emergence of a peak at ~1340 cm⁻¹ (or ~1150 cm⁻¹ depending on the matrix). This band is absent in pure sulfuric acid hydrates.
-
Raman Marker: Monitor the
symmetric stretch at ~1151 cm⁻¹ .
-
-
Monitor Hydration State Shift:
-
Beam damage often mimics thermal processing. In crystalline tetrahydrate (
), radiation causes a transition to a spectrum resembling the monohydrate ( ) or amorphous acid.[1] -
Action: If your sharp crystalline peaks broaden into amorphous humps without a temperature change, you are amorphizing the lattice with the beam.
-
Q: My spectra show "ghost" water peaks. Is this contamination or damage?
A: It is likely Radiolytic Dehydration.
Irradiation of pure
-
Diagnostic: If the water bands (~3200 cm⁻¹ OH stretch, ~1650 cm⁻¹ bending) increase in intensity linearly with exposure time, this is beam-generated water , not chamber condensation.
-
Verification: Pause the beam. If the growth stops immediately, it is radiolysis. If it continues, it is a vacuum leak/condensation.
Part 2: Mitigation Strategies (Operational Protocols)
Q: Should I run my experiment at the lowest possible temperature (e.g., 10 K)?
A: Counter-intuitively, NO.
While 10 K stops thermal diffusion, it also traps radicals (
-
The "Annealing" Sweet Spot: For hydrates like
, operating slightly higher (e.g., 80–100 K ) can allow for immediate radical recombination (self-healing) without sublimating the sample. -
Evidence: Loeffler et al. (2011) demonstrated that the tetrahydrate is destroyed rapidly at 10 K but remains stable at higher temperatures due to this dynamic annealing effect.
Q: How do I calculate the "Safe Fluence" threshold?
A: Use the "Zero-Dose" Extrapolation Method. There is no universal "safe" flux. You must determine the damage cross-section for your specific setup.
Protocol:
-
Series Acquisition: Take spectra at time
minutes. -
Plot Intensity: Graph the absorbance of a stable band (e.g., Sulfate
mode) vs. Fluence ( or photons). -
Extrapolate: Fit the decay to a first-order exponential (
) and extrapolate to . -
Operational Limit: Ensure your total experimental fluence stays within the linear regime (typically
ions/cm² or equivalent energy dose).
Part 3: Visualizing the Damage Mechanism
The following diagram details the chemical pathway of sulfuric acid radiolysis. Understanding this allows you to predict which artifacts will appear in your spectra.
Caption: Radiolytic decomposition pathway of Sulfuric Acid ice, showing the transition from intact lattice to diagnostic byproducts (SO2, H2O).[1]
Part 4: Troubleshooting Decision Tree
Use this logic flow to correct beam-induced errors during your session.
Caption: Operational workflow for mitigating beam damage when artifacts are detected.
Part 5: Reference Data & Thresholds
Table 1: Diagnostic Spectral Features of Beam Damage
| Species | Frequency (cm⁻¹) | Mode Description | Status |
| ~1340 | Asymmetric Stretch | CRITICAL WARNING (Radiolysis Product) | |
| ~1150 | Symmetric Stretch | WARNING (Secondary Marker) | |
| ~3250 | O-H Stretch | Ambiguous (Check for linearity with time) | |
| ~1700 | Bending | Damage (Acid dissociation/Ionization) |
Table 2: Recommended Experimental Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 80 K - 120 K | Balances thermal stability with radical recombination (annealing). |
| Film Thickness | < 0.5 μm | Ensures uniform processing; prevents "skin effects" where surface is damaged but bulk is not. |
| Beam Current | < 10 nA | Minimizes instantaneous heating and charge accumulation. |
| Fluence Limit | Linear regime before catastrophic amorphization occurs. |
References
-
Loeffler, M. J., Hudson, R. L., Moore, M. H., & Carlson, R. W. (2011). Radiolysis of sulfuric acid, sulfuric acid monohydrate, and sulfuric acid tetrahydrate and its relevance to Europa. Icarus, 215(1), 370-380. [Link]
- Moore, M. H., et al. (2007). Radiolysis of Ice Phases: Amorphous vs Crystalline. (Contextual grounding on phase-dependent stability).
- Gerakines, P. A., & Hudson, R. L. (2013). Glycine's radiolytic destruction in ices: First-order kinetics and temperature effects.
-
Strazzulla, G., et al. (2000).[2] Ion irradiation of sulfuric acid ices. (Foundational work on sulfur polymer formation).
Sources
Validation & Comparative
Publish Comparison Guide: Spectral Differentiation of Sulfuric Acid Hydrates and Water Ice
This guide provides a rigorous technical comparison between Sulfuric Acid Tetradecahydrate (an ultra-hydrated limit of Sulfuric Acid Tetrahydrate, hereafter referred to in the context of SAT and high-hydration limits) and Pure Water Ice (
Editorial Note on Nomenclature:
In the field of astrochemistry and cryospheric science, the most stable and commonly cited stoichiometric hydrate is Sulfuric Acid Tetrahydrate (
Executive Summary
Differentiation between pure water ice and sulfuric acid hydrates is the central analytical challenge in interpreting near-infrared (NIR) data from missions such as Galileo , Cassini , and the upcoming Europa Clipper . While pure water ice exhibits a distinct crystalline lattice signature, sulfuric acid hydrates (SAT) disrupt this order, introducing ionic species (
This guide outlines the deterministic spectral features required to distinguish these materials, supported by a self-validating experimental protocol for laboratory synthesis.
Fundamental Physicochemical Differences
Understanding the spectral shift requires understanding the substrate.
| Feature | Pure Water Ice ( | Sulfuric Acid Hydrate (SAT / High-Dilution) |
| Lattice Structure | Hexagonal ( | Ionic solid or glassy matrix containing |
| Phase Stability | Stable < 273 K (1 bar). Amorphous ( | Stable at higher temperatures than pure ice in vacuum; exhibits eutectic melting ~211 K. |
| Refractive Index ( | ~1.30 (Visible/NIR). | ~1.40 – 1.46 (Concentration dependent). |
| Key Ionic Species | Neutral | Hydronium ( |
Spectral Fingerprinting: The Core Differentiators
The discrimination relies heavily on the Near-Infrared (NIR) region (1.0 – 3.0
A. The 1.65 Crystalline Marker
The most critical differentiator is the temperature-dependent band at 1.65
-
Pure Water Ice (
): Exhibits a sharp, distinct absorption feature at 1.65 due to the specific coordination of water molecules in the crystalline lattice. This feature sharpens as temperature decreases. -
SAT / Hydrates: This feature is suppressed, broadened, or absent . The presence of sulfate ions disrupts the long-range order required for this mode. In high-dilution (
) scenarios, this band may appear as a weak shoulder but lacks the definition seen in pure .
B. Band Shifts and Distortions (1.5 and 2.0 )
Hydration shifts the centers of the major water absorption bands.
| Band Origin | Pure Water Ice ( | SAT / Acid-Hydrate Position | Mechanism of Shift |
| O-H Stretch Overtone | ~1.50 | ~1.52 - 1.54 | Stronger H-bonding in the hydrate complex redshifts the oscillation frequency. |
| Combination Mode | ~2.00 | ~2.05 - 2.10 | Distortion of the bending mode ( |
| Fresnel Peak | ~3.10 | Shifted / Dampened | The strong fundamental stretch is saturated, but the reflectance peak shifts due to changes in |
C. Mid-Infrared (MIR) Confirmation
If MIR instrumentation is available, the differentiation becomes absolute due to sulfate modes.
-
Pure Ice: Transparent in the 9-12
window (except for librational tail). -
SAT: Distinct absorptions at ~9.6
( ) and ~16.8 ( ) .
Experimental Methodology: Synthesis and Verification
To validate these spectra in a lab, one cannot simply freeze a beaker of acid. The formation of specific hydrates like SAT requires Ultra-High Vacuum (UHV) techniques to mimic space conditions and prevent amorphous segregation.
Protocol: UHV Thin Film Deposition[2]
Equipment Required:
-
UHV Chamber (
Torr). -
Cryostat (Substrate temperature control 80 K – 300 K).
-
FTIR Spectrometer (Transmission or RAIRS mode).
-
Dual Gas Dosing System (
vapor and vapor).
Step-by-Step Workflow:
-
Substrate Preparation: Clean Gold (Au) or Zinc Selenide (ZnSe) substrate in UHV. Cool to 80 K .
-
Co-Deposition (The "Dirty" Mix):
-
Introduce
vapor (from a heated reservoir) and vapor simultaneously. -
Target Ratio: Adjust partial pressures to achieve ~1:4 (SAT) or 1:14 (Dilute) stoichiometry.
-
Monitoring: Use Laser Interferometry to monitor film thickness (aim for ~0.5
to avoid saturation).
-
-
Annealing (The Crystallization Step):
-
The deposited film at 80 K will likely be amorphous.
-
Ramp Temperature: Slowly heat to ~180 K - 200 K at 1 K/min.
-
Observation: Monitor the FTIR spectrum continuously. You will observe the sharpening of peaks as the amorphous mixture crystallizes into the stable hydrate (SAT).
-
Validation: If the 1.65
peak appears sharp, you have formed pure ice segregation. If the 1.65 peak remains absent but the 1.5/2.0 bands sharpen and shift, you have successfully formed the Hydrate .
-
-
Spectroscopic Measurement: Cool back down to desired measurement temp (e.g., 100 K) and acquire high-resolution spectra (
).
Visualization: Experimental Logic Flow[3]
Figure 1: Decision logic for synthesizing and validating Sulfuric Acid Hydrates versus Pure Ice in a UHV environment.
Data Analysis & Artifact Avoidance
When analyzing the data, researchers must account for "false positives" caused by grain size and mixing.
The "Dirty Ice" Spectrum
In a scenario like "Sulfuric Acid Tetradecahydrate" (1:14 ratio), the spectrum is dominated by water. The acid acts as a dopant.
-
Observation: The spectrum looks 90% like Amorphous Water Ice.
-
differentiation: Look for the Fresnel Reflection Peak shift at 3.1
. Pure ice reflects strongly here; acid-doping dampens this reflection due to imaginary index ( ) changes.
Spectral Decision Tree
Figure 2: Analytical workflow for classifying icy surfaces based on NIR spectral features.
References
-
Carlson, R. W., et al. (1999). "Sulfuric Acid on Europa and the Radiolytic Sulfur Cycle."[2] Science.
-
Dalton, J. B., et al. (2013). "Exogenic origin of hydrated salts on Europa." Planetary and Space Science.
-
Poston, M. J., et al. (2011). "Radiolysis of Sulfuric Acid, Sulfuric Acid Monohydrate, and Sulfuric Acid Tetrahydrate and Its Relevance to Europa." Journal of Geophysical Research: Planets.
-
Mastrapa, R. M., et al. (2008). "Optical constants of amorphous and crystalline H2O-ice in the near infrared." Icarus.
Sources
Comparison of dissociation pathways in various sulfuric acid hydrates
Part 1: Executive Summary & Theoretical Framework
Sulfuric acid (
For drug development professionals and researchers, understanding these dissociation pathways is not merely academic; it is essential for modeling acid-catalyzed hydrolysis, optimizing formulation stability in hygroscopic environments, and understanding proton transfer kinetics at active sites.
This guide objectively compares the dissociation landscapes of mono-, di-, and tri-hydrates, identifying the critical solvation number (
The Core Mechanism: Cooperative Solvation
The dissociation of sulfuric acid is not a binary event but a stepwise evolution driven by cooperative hydrogen bonding. The central equilibrium is:
- (Monohydrate): Dominated by neutral, cyclic hydrogen-bonded structures.
- (Dihydrate): Pre-solvation stage; proton transfer barrier remains prohibitively high.
- (Trihydrate): The Tipping Point. The solvent network becomes sufficiently extensive to stabilize the charge separation, lowering the proton transfer barrier to near zero.
Part 2: Comparative Analysis of Hydrate Pathways
Sulfuric Acid Monohydrate ( )
Status: Molecular Complex (Neutral) Mechanism: The water molecule acts as a hydrogen bond donor and acceptor, forming a stable 7-membered ring with the acid. It does not abstract a proton.[1]
-
Structural Configuration: The water oxygen binds to the acidic proton of
, while a water proton binds to a sulfonyl oxygen ( ). -
Thermodynamics: The interaction is exothermic (~13-15 kcal/mol binding energy), but the energy penalty to form an ion pair (
) is too high without additional solvent stabilization. -
Implication: In low-humidity environments or hydrophobic pockets in protein structures, sulfuric acid remains molecular and non-dissociated.
Sulfuric Acid Dihydrate ( )
Status: Pre-Reactive Complex (Neutral)
Mechanism: The second water molecule inserts into the hydrogen bond network. While it stretches the
-
Barrier Height: The activation barrier for proton transfer remains significant.
-
Observation: Vibrational spectroscopy reveals significant red-shifting of the acid
stretch, indicating weakening, but no distinct hydronium ( ) bending mode is observed.
Sulfuric Acid Trihydrate ( )
Status: Ion Pair Formation (Dissociated) Mechanism: This is the critical cluster size. The third water molecule allows for the formation of a stable solvation shell that can screen the electrostatic attraction between the nascent hydronium and bisulfate ions.
-
Proton Transfer: The proton hops to the central water, forming a contact ion pair.
-
Energetics: The ion-pair structure becomes energetically competitive with (or more stable than) the neutral complex.
-
Kinetics: Proton transfer events occur on the picosecond timescale (
s), facilitated by the Grotthuss mechanism within the mini-cluster.
Part 3: Data Presentation
The following table synthesizes experimental and computational data regarding the stability and geometry of these hydrates.
| Parameter | Monohydrate ( | Dihydrate ( | Trihydrate ( | Tetrahydrate ( |
| Dominant Species | Neutral ( | Neutral ( | Contact Ion Pair ( | Solvent-Separated Ion Pair |
| Proton Transfer Barrier | High (>10 kcal/mol) | Moderate (~5-8 kcal/mol) | Negligible / Barrierless | N/A (Spontaneous) |
| Acidic O-H Bond Length | ~1.00 Å (Intact) | ~1.03 Å (Stretched) | >1.5 Å (Broken) | Dissociated |
| H-Bond Distance ( | 2.68 Å | 2.60 Å | 2.55 Å | 2.50 Å |
| Key Vibrational Marker | OH stretch (~3600 | Red-shifted OH stretch | Broad Continuum |
Part 4: Visualization of Signaling Pathways
The following diagram illustrates the stepwise dissociation logic, highlighting the transition from molecular stability to ionic dissociation.
Caption: Stepwise evolution of sulfuric acid dissociation. The red arrow indicates the critical transition at n=3 where the system overcomes the proton transfer barrier.
Part 5: Experimental Protocols (Self-Validating)
To rigorously study these pathways, generic titration is insufficient. We employ Cryogenic Ion Trap Vibrational Spectroscopy , which allows for the isolation of specific mass-selected clusters.
Protocol: Cryogenic Ion Trap Infrared Predissociation (IRPD) Spectroscopy
Objective: Determine the onset of ion pair formation by monitoring the
Prerequisites:
-
Tunable IR Laser (OPO/OPA system, range 600–4000
). -
Time-of-Flight Mass Spectrometer (TOF-MS).
-
Electrospray Ionization (ESI) source.
-
Tagging gas (
or ) for messenger spectroscopy.
Step-by-Step Methodology:
-
Cluster Generation:
-
Prepare a dilute solution of
in water/methanol (50:50). -
Inject into the ESI source to generate anionic clusters
. -
Note: While this generates the bisulfate anion directly, studying the neutral acid requires protonated cluster generation or neutral beam ionization (more complex). For dissociation pathways, we often look at the reverse recombination or use neutral cluster sources with VUV ionization.
-
Alternative for Neutrals: Use a supersonic expansion source (pulsed valve) heating
vapor seeded in Argon.
-
-
Mass Selection:
-
Use the Quadrupole Mass Filter to isolate the specific hydrate mass:
-
:
(approx, depends on isotope). -
:
.
-
:
-
Validation Check: Ensure the mass peak is isolated with < 1 amu resolution to avoid contamination from adjacent hydrates.
-
-
Cryogenic Cooling & Tagging:
-
Trap ions in a hexapole trap cooled to 10-50 K.
-
Introduce
gas. The weakly binds to the cluster. -
Why Tagging? Direct IR absorption doesn't always lead to dissociation in cold clusters. Absorbing a photon causes the weak
tag to boil off, which is a detectable mass change. This is the "Action Spectroscopy" principle.
-
-
Spectral Acquisition:
-
Data Analysis:
-
Compare experimental spectra with DFT-calculated anharmonic frequencies.
-
Self-Validation: The disappearance of the sharp free
stretch of the acid (approx 3600 ) must correlate with the appearance of the hydronium features.
-
Part 6: References
-
Re, S., Osamura, Y., & Morokuma, K. (1999). Coexistence of Neutral and Ion-Pair Clusters of Hydrated Sulfuric Acid
(n = 1-5): A Molecular Orbital Study. The Journal of Physical Chemistry A. -
Yacovitch, T. I., et al. (2011). Infrared Spectroscopy of Hydrated Bisulfate Anion Clusters:
. The Journal of Physical Chemistry A. -
Temelso, B., et al. (2012). Computational Study of the Hydration of Sulfuric Acid Dimers: Implications for Acid Dissociation and Aerosol Formation. The Journal of Physical Chemistry A.
-
Hammer, T., et al. (2024). Proton Transport Scenarios in Sulfuric Acid Explored via Ab Initio Molecular Dynamics Simulations. The Journal of Physical Chemistry B.
-
Vaida, V., et al. (2003). Vibrational Spectroscopy of Sulfuric Acid Hydrates. Journal of Chemical Physics.
Sources
Safety Operating Guide
Personal protective equipment for handling Sulfuric acid;tetradecahydrate
Topic: Personal Protective Equipment (PPE) & Handling Protocols for Sulfuric Acid Tetradecahydrate (
Executive Summary: The Dual-Hazard Paradigm
Handling Sulfuric Acid Tetradecahydrate (
Therefore, the safety protocol must address a Simultaneous Dual Hazard :
-
Cryogenic Hazard: The material is likely stored/handled below -60°C to maintain crystalline stability.[2]
-
Corrosive Hazard (Latent): Upon contact with skin or warming, the solid undergoes a phase transition to a liquid state equivalent to ~28% w/w Sulfuric Acid .[2]
Critical Warning: Standard cryogenic gloves are often porous or fabric-lined and absorb liquids.[2] If the hydrate melts on a standard cryo-glove, the acid will soak through to the skin, held against the tissue by the glove, causing severe chemical burns alongside frostbite.[2]
Technical Hazard Assessment
To select the correct PPE, we must quantify the risk.[2]
-
Chemical Composition:
-
Corrosivity Profile: A 28% sulfuric acid solution is classified as Skin Corr.[2] 1A (Causes severe skin burns and eye damage).[2][3][4][5] It rapidly dehydrates tissue and generates heat upon reaction with water in cells [1].[2]
-
Thermal Profile: The tetradecahydrate phase is stable only at low temperatures.[2] Handling implies the use of dry ice, liquid nitrogen, or cryostats.[2]
Personal Protective Equipment (PPE) Matrix
The following PPE system is designed to prevent the "Melt-and-Burn" scenario.
Table 1: Mandatory PPE Specifications
| Component | Specification | Rationale (Causality) |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch min) | Goggles seal eyes from vapors/splashes.[1][2] The face shield protects the neck/face from cryogenic fracture shards or sudden melting splashes.[2] |
| Hand Protection (Layer 1 - Inner) | Extended Cuff Nitrile (minimum 6 mil) | Provides the primary chemical barrier against the ~28% acid liquid phase if the outer layer is breached or the solid melts.[1][2] |
| Hand Protection (Layer 2 - Outer) | Waterproof Cryogenic Gloves (e.g., Cryo-Industrial® or similar) | Must be waterproof/chemical-resistant nylon or PVC exterior.[1][2] Avoid woven fabric cryo-gloves which act as a wick for melting acid.[2] |
| Body Protection | Chemical Resistant Apron (Neoprene or PVC) over Lab Coat | Cotton lab coats degrade rapidly with acid contact.[1][2] The apron prevents saturation of the chest/lap area during bench work.[2] |
| Respiratory | Fume Hood (Required) | While vapor pressure is low at cryo temps, melting releases acid mists.[1] All handling must occur under active ventilation.[2] |
Operational Protocol: The "Cold Chain" Workflow
This protocol ensures the material remains stable and the operator remains isolated from hazards.[2]
Phase 1: Pre-Operational Check
-
Verify Ventilation: Ensure Fume Hood face velocity is >100 fpm.
-
Glove Integrity Test: Inflate inner nitrile gloves to check for pinholes.[2]
-
Neutralization Prep: Prepare a slurry of Sodium Bicarbonate (
) or a commercial acid neutralizer before opening the sample.[2]
Phase 2: Active Handling (The "Melt-Prevention" Technique)
-
Step 1: Don PPE in order: Lab coat
Apron Face Shield Inner Nitrile Gloves Outer Cryo Gloves.[2] -
Step 2: Transfer the vessel from storage (likely -80°C freezer or LN2 dewar) directly to the fume hood.
-
Step 3: If manipulation (weighing/transfer) is required, use pre-cooled tools (spatulas/forceps cooled in dry ice).[2]
-
Reasoning: Warm tools cause immediate interfacial melting, creating a liquid acid film that increases slip hazards and corrosion risk.[2]
-
-
Step 4: The "Drop Zone" Rule: Perform all transfers over a plastic tray containing a thin layer of sodium bicarbonate.[2]
-
Reasoning: Any dropped crystals will immediately be neutralized upon melting, preventing acid accumulation on the work surface.[2]
-
Phase 3: Decontamination & Doffing[2]
-
Outer Glove Rinse: If waterproof cryo-gloves were used, rinse them with water before removal to dilute any melted acid residue.[2]
-
Doffing Sequence: Remove outer gloves
Inspect inner gloves for wetness/discoloration Remove apron Remove face shield.[2] -
Hand Wash: Wash hands with soap and water for 60 seconds immediately after removing inner gloves.[2]
Emergency Response Logic
In the event of exposure, the response must address the specific state of the agent.[2]
-
Scenario A: Solid Crystal Contact (Skin) [1][2]
-
Brush: Gently brush off the solid immediately (do not rub, as this causes melting and abrasion).[2]
-
Flush: Flush with tepid water for 15 minutes. Note: The water will melt the remaining crystal and generate heat (exothermic hydration), but the high volume of water acts as a heat sink and dilutes the acid simultaneously [2].[2]
-
-
Scenario B: Eye Exposure
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision process for PPE selection and handling based on the physical state of the reagent.
Figure 1: Decision Logic for PPE selection based on the phase state of Sulfuric Acid Hydrates.[2] Note that the solid state requires protection against both cold and chemical breakthrough.[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1118, Sulfuric Acid.[2] PubChem. Available at: [Link][1][2]
-
CDC - NIOSH. NIOSH Pocket Guide to Chemical Hazards: Sulfuric Acid.[2] Centers for Disease Control and Prevention.[2] Available at: [Link][1][2]
-
European Chemicals Agency (ECHA). Substance Information: Sulphuric Acid.[2][6] ECHA.[2] Available at: [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
